molecular formula C10H22N2O3Si B12718813 Butan-2-one O,O'-(methoxymethylsilanediyl)dioxime CAS No. 83817-72-5

Butan-2-one O,O'-(methoxymethylsilanediyl)dioxime

Katalognummer: B12718813
CAS-Nummer: 83817-72-5
Molekulargewicht: 246.38 g/mol
InChI-Schlüssel: WBUXMJIQDHBCAY-DSOJMZEYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Butan-2-one O,O'-(methoxymethylsilanediyl)dioxime is an organosilicon compound with the molecular formula C10H22N2O3Si . This chemical is classified as a silanediyl dioxime derivative, where two butan-2-one oxime groups are bridged by a methoxymethylsilanediyl moiety. Its primary research application is as a specialized chemical building block and precursor in organic synthesis and materials science, particularly in the development of novel silicon-containing architectures . The structure incorporates oxime functional groups, which are known for their metal-chelating properties, and a silanediyl group, which can facilitate further polymerization or cross-linking reactions. This makes the compound valuable for investigating new synthetic methodologies, creating metal-organic frameworks (MOFs), and developing advanced polymeric materials with specific thermal or mechanical properties. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Eigenschaften

CAS-Nummer

83817-72-5

Molekularformel

C10H22N2O3Si

Molekulargewicht

246.38 g/mol

IUPAC-Name

(E)-N-[[(Z)-butan-2-ylideneamino]oxy-methoxy-methylsilyl]oxybutan-2-imine

InChI

InChI=1S/C10H22N2O3Si/c1-7-9(3)11-14-16(6,13-5)15-12-10(4)8-2/h7-8H2,1-6H3/b11-9-,12-10+

InChI-Schlüssel

WBUXMJIQDHBCAY-DSOJMZEYSA-N

Isomerische SMILES

CC/C(=N/O[Si](C)(OC)O/N=C(/C)\CC)/C

Kanonische SMILES

CCC(=NO[Si](C)(OC)ON=C(C)CC)C

Herkunft des Produkts

United States
Foundational & Exploratory

synthesis pathway for Butan-2-one O,O'-(methoxymethylsilanediyl)dioxime CAS 83817-72-5

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of Butan-2-one O,O'-(methoxymethylsilanediyl)dioxime (CAS 83817-72-5)

Introduction

Organosilicon compounds, particularly those incorporating reactive functional groups, are of significant interest in materials science and synthetic chemistry. Among these, silylated oximes serve as crucial intermediates and building blocks. Their applications often leverage the unique reactivity of the N-O-Si linkage, which can act as a moisture-activated crosslinking site in silicone elastomers and sealants. This guide provides a comprehensive technical overview of a plausible synthetic pathway for a specific member of this class, Butan-2-one O,O'-(methoxymethylsilanediyl)dioxime.

This molecule is characterized by a central silicon atom bonded to a methyl group, a methoxy group, and two butan-2-one oxime moieties through oxygen atoms. This structure suggests its potential utility as a crosslinking agent, where the methoxy group can undergo hydrolysis, and the dioxime linkages can participate in further reactions. This guide is intended for researchers and professionals in drug development and materials science, offering a detailed, step-by-step approach to its synthesis, grounded in established chemical principles.

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis of Butan-2-one O,O'-(methoxymethylsilanediyl)dioxime can be logically approached in a three-step sequence, starting from readily available commercial reagents. The overall strategy involves the initial preparation of the key precursors: butan-2-one oxime and methoxymethyl dichlorosilane. These are then coupled in the final step to yield the target molecule.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of Butan-2-one Oxime cluster_step2 Step 2: Synthesis of Methoxymethyl Dichlorosilane cluster_step3 Step 3: Coupling Reaction butanone Butan-2-one reaction1 Oximation butanone->reaction1 hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->reaction1 naoh Sodium Hydroxide naoh->reaction1 Base butanone_oxime Butan-2-one Oxime butanone_oxime_input Butan-2-one Oxime butanone_oxime->butanone_oxime_input reaction1->butanone_oxime trichlorosilane Methyltrichlorosilane reaction2 Methanolysis trichlorosilane->reaction2 methanol Methanol methanol->reaction2 dichlorosilane Methoxymethyl Dichlorosilane dichlorosilane_input Methoxymethyl Dichlorosilane dichlorosilane->dichlorosilane_input reaction2->dichlorosilane reaction3 Silylation butanone_oxime_input->reaction3 dichlorosilane_input->reaction3 triethylamine Triethylamine (Base) triethylamine->reaction3 HCl Scavenger target_compound Butan-2-one O,O'- (methoxymethylsilanediyl)dioxime reaction3->target_compound

Caption: Proposed three-step synthesis pathway for the target compound.

Step 1: Synthesis of Butan-2-one Oxime

The initial step is the synthesis of butan-2-one oxime, a common and well-documented procedure.[1][2] This reaction involves the condensation of butan-2-one with hydroxylamine.

Causality of Experimental Choices:

  • Reactants: Butan-2-one is the ketone backbone of the target molecule. Hydroxylamine hydrochloride is a stable and commercially available source of hydroxylamine.

  • Base: A base, such as sodium hydroxide or sodium carbonate, is required to neutralize the hydrochloride in hydroxylamine hydrochloride, liberating the free hydroxylamine which then reacts with the ketone.

  • Solvent: The reaction is typically carried out in an aqueous medium or a mixture of water and an organic solvent to ensure solubility of the reactants.

  • Temperature: The reaction is generally performed at or slightly above room temperature to ensure a reasonable reaction rate without significant side product formation.

Experimental Protocol:

  • Dissolve hydroxylamine hydrochloride in water in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add a solution of sodium hydroxide in water to the flask while stirring. Maintain the temperature below 30°C using an ice bath.

  • To this solution, add butan-2-one dropwise.

  • Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • The product, butan-2-one oxime, may separate as an oil or can be extracted with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the butan-2-one oxime by distillation under reduced pressure.

Step 2: Synthesis of Methoxymethyl Dichlorosilane

The second key intermediate is methoxymethyl dichlorosilane. This unsymmetrical dichlorosilane can be prepared by the controlled methanolysis of methyltrichlorosilane.

Causality of Experimental Choices:

  • Reactant: Methyltrichlorosilane is a readily available starting material for the synthesis of various organosilicon compounds.

  • Reagent: Methanol is used as the source of the methoxy group.

  • Stoichiometry: A 1:1 molar ratio of methyltrichlorosilane to methanol is crucial to favor the monosubstitution product. Using an excess of methanol would lead to the formation of methyldimethoxysilane and other polysubstituted products.

  • Temperature: The reaction should be carried out at low temperatures to control the exothermicity and selectivity of the reaction.

Experimental Protocol:

  • In a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place methyltrichlorosilane in a suitable anhydrous solvent (e.g., dichloromethane).

  • Cool the flask to 0°C using an ice bath.

  • Slowly add one molar equivalent of anhydrous methanol dropwise from the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The reaction generates hydrogen chloride gas, which should be vented through a scrubber.

  • The product, methoxymethyl dichlorosilane, can be isolated by fractional distillation of the reaction mixture under inert atmosphere.

Step 3: Coupling of Butan-2-one Oxime and Methoxymethyl Dichlorosilane

The final step involves the coupling of two equivalents of butan-2-one oxime with one equivalent of methoxymethyl dichlorosilane to form the target molecule.

Causality of Experimental Choices:

  • Reactants: The two previously synthesized intermediates are the core components for this step.

  • Stoichiometry: A 2:1 molar ratio of butan-2-one oxime to methoxymethyl dichlorosilane is required to ensure the formation of the desired dioxime product.

  • Base: A non-nucleophilic organic base, such as triethylamine or pyridine, is essential to act as a scavenger for the hydrogen chloride that is produced during the reaction.[3] This prevents the protonation of the oxime and drives the reaction to completion.

  • Solvent: An anhydrous, aprotic solvent like toluene or tetrahydrofuran (THF) is necessary to prevent the hydrolysis of the dichlorosilane reactant and the silylated product.

  • Temperature: The reaction is typically carried out at low temperatures initially to control the reaction rate and then allowed to warm to room temperature.

Experimental Protocol:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve two equivalents of butan-2-one oxime and slightly more than two equivalents of triethylamine in anhydrous toluene.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add one equivalent of methoxymethyl dichlorosilane dropwise with efficient stirring. A white precipitate of triethylamine hydrochloride will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction for the disappearance of the starting materials by TLC or GC.

  • Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride precipitate.

  • Wash the filtrate with a small amount of saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Characterization

The identity and purity of the synthesized Butan-2-one O,O'-(methoxymethylsilanediyl)dioxime should be confirmed using a combination of spectroscopic techniques:

Technique Expected Observations
¹H NMR Resonances corresponding to the methyl and ethyl groups of the butan-2-one oxime moieties, a singlet for the silicon-bound methyl group, and a singlet for the methoxy group protons.
¹³C NMR Signals for the carbons of the butan-2-one oxime fragments, the silicon-bound methyl carbon, and the methoxy carbon.
²⁹Si NMR A characteristic chemical shift for the silicon atom in its specific chemical environment.
FT-IR Absence of the O-H stretching band from the oxime starting material, and the presence of Si-O-N and Si-C stretching vibrations.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the target compound.

Safety Considerations

  • Dichlorosilanes: Dichlorosilanes are corrosive and react violently with water to produce HCl gas.[3] All manipulations should be carried out in a well-ventilated fume hood under anhydrous conditions.

  • Hydroxylamine: Hydroxylamine and its salts can be toxic and irritants.

  • Triethylamine: Triethylamine is a flammable and corrosive liquid with a strong odor.

  • Solvents: The organic solvents used are flammable. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Conclusion

The synthesis of Butan-2-one O,O'-(methoxymethylsilanediyl)dioxime, while not explicitly detailed in readily available literature, can be confidently approached through a logical, multi-step synthesis. The proposed pathway relies on well-established and robust chemical transformations. Careful control of stoichiometry and reaction conditions, particularly the exclusion of moisture, are paramount to achieving a high yield and purity of the final product. The characterization methods outlined will provide the necessary confirmation of the successful synthesis of this specialized organosilicon compound.

References

  • Google Patents. CN1410431A - Synthesis method of methyldimethoxy silane.
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  • Google Patents. US5084589A - Process for synthesis of methoxy substituted methylsilanes.
  • ACS Publications. Synthesis of Bis(methoxymethyl)silanes and Their Application in MgCl2-Supported Ziegler–Natta Propylene Polymerization as External Donors. [Link]

  • Wikipedia. Dimethyldichlorosilane. [Link]

  • Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. [Link]

  • PubMed. Direct reaction of oximes with crotylsarin, cyclosarin, or VX in vitro. [Link]

  • Chemistry LibreTexts. II. Oximes. [Link]

  • Wikipedia. Oxime. [Link]

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mechanism of oxime silane crosslinking in RTV silicone sealants

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanism of Oxime Silane Crosslinking in RTV Silicone Sealants

Introduction: The Chemistry of Neutral-Cure Sealants

Room-Temperature-Vulcanizing (RTV) silicone sealants are a cornerstone of modern manufacturing and construction, prized for their durability, flexibility, and resistance to environmental degradation. Among the various RTV systems, neutral-cure sealants are distinguished by their non-corrosive nature, making them compatible with a wide array of sensitive substrates like metals and natural stone.[1][2][3] The oxime-cure system is a prominent class of neutral-cure RTV technology, reacting with atmospheric moisture to transform from a liquid paste into a durable, elastic rubber.[4][5][6]

This guide, intended for researchers and scientists, provides a detailed examination of the core chemical mechanism underpinning oxime silane crosslinking. We will deconstruct the process from its fundamental reactants to the final, stable siloxane network, exploring the causality behind formulation choices and the kinetics that govern the transformation. Understanding this mechanism is paramount for the rational design of sealants with tailored properties, such as controlled cure rates, specific mechanical strengths, and enhanced adhesion profiles.

Chapter 1: The Core Reactants - A Molecular Overview

The oxime-cure system is predicated on the interaction of three primary components: a base polymer, a crosslinking agent, and a catalyst.

  • Silanol-Terminated Polydimethylsiloxane (PDMS): The backbone of the sealant is a long-chain silicone polymer, typically polydimethylsiloxane, terminated at both ends with reactive hydroxyl (-OH) groups. These silanol end-groups are the primary sites for the crosslinking reaction. The viscosity and molecular weight of the PDMS polymer are critical determinants of the final sealant's modulus and elongation properties.

  • Oxime Silane Crosslinkers: These are multifunctional organosilicon compounds that act as the "hubs" of the crosslinked network.[7] The silicon atom is bonded to two or more oximino groups, which are hydrolytically unstable. Common examples include:

    • Methyltris(methylethylketoximino)silane (MOS): Often the primary crosslinker in many formulations.[1]

    • Vinyltris(methylethylketoximino)silane (VOS): Used to modify cure rates, often leading to a shorter skin formation time.[8][9][10]

    • Tetra(methylethylketoximino)silane (TOS): A highly reactive crosslinker used to increase crosslink density and shorten cure times.[11]

    The general structure of these crosslinkers features a central silicon atom bonded to hydrolyzable methylethylketoxime (MEKO) groups. The choice and blend of these silanes are critical for tuning the sealant's reactivity.[1][7]

  • Catalyst: While the reaction can proceed without a catalyst, it is impractically slow. Organotin compounds, such as dibutyltin dilaurate, are frequently used to accelerate both the hydrolysis and condensation steps of the curing process.[12][13]

Chapter 2: The Crosslinking Cascade - A Two-Step Mechanism

The transformation from a liquid paste to a solid elastomer occurs via a condensation cure mechanism initiated by atmospheric moisture.[4][5] This process can be understood as a sequence of two fundamental reactions: hydrolysis and condensation.

Step 1: Hydrolysis of the Oxime Silane

The curing process begins the moment the sealant is exposed to the atmosphere. Water molecules attack the silicon-nitrogen bond of the oximino groups on the crosslinker. This is a nucleophilic substitution reaction where the oxygen from water attacks the silicon atom, and the nitrogen of the oxime group acts as a leaving group.

The reaction proceeds stepwise, with the oxime groups being sequentially replaced by hydroxyl (silanol) groups. For each hydrolyzed oxime group, one molecule of methyl ethyl ketoxime (MEKO) is released as a byproduct.[4][7][14] This is the source of the characteristic mild odor of curing oxime silicones.[2] The hydrolysis step is significantly accelerated by the presence of a tin catalyst.[12]

Chemical Reaction: Hydrolysis R-Si(ON=C(CH₃)C₂H₅)₃ + 3H₂O --(Catalyst)--> R-Si(OH)₃ + 3HON=C(CH₃)C₂H₅ (Where R can be a methyl or vinyl group)

Step 2: Condensation and Network Formation

Following hydrolysis, the newly formed, highly reactive silanol groups on the crosslinker molecule begin to condense with other silanol groups. This condensation occurs in two critical ways:

  • Reaction with the terminal silanol groups of the long-chain PDMS polymers.

  • Reaction with silanol groups on other crosslinker molecules or growing polymer chains.

Each condensation reaction forms a stable and strong siloxane bond (Si-O-Si) and releases a molecule of water.[15] This water can then participate in the hydrolysis of another oxime group, propagating the reaction. It is this continuous, three-dimensional formation of siloxane linkages that builds the elastomeric network, giving the sealant its final rubber-like properties.

Chemical Reaction: Condensation R-Si(OH)₃ + 3(HO-PDMS) --(Catalyst)--> R-Si(O-PDMS)₃ + 3H₂O ≡Si-OH + HO-Si≡ --(Catalyst)--> ≡Si-O-Si≡ + H₂O

The diagram below illustrates this two-step curing cascade, from the initial reactants to the final crosslinked polymer network.

G PDMS Silanol-Terminated PDMS Polymer (HO-Si-O-...-Si-OH) Condensation Step 2: Condensation PDMS->Condensation VOS Oxime Silane Crosslinker (e.g., VOS) Hydrolysis Step 1: Hydrolysis VOS->Hydrolysis H2O Atmospheric Moisture (H₂O) H2O->Hydrolysis Hydrolysis->Condensation MEKO MEKO Byproduct (Released) Hydrolysis->MEKO Releases Network Crosslinked Silicone Elastomer Network (...-Si-O-Si-...) Condensation->Network

Caption: Workflow for rheological characterization of sealant cure.

Experimental Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to track the chemical changes during curing by monitoring the characteristic vibrational frequencies of the functional groups involved.

Step-by-Step Methodology:

  • Sample Preparation: Apply a thin film of the sealant onto an ATR (Attenuated Total Reflectance) crystal or between two salt plates (e.g., KBr).

  • Initial Spectrum: Immediately acquire a spectrum of the uncured material. This will serve as the time-zero reference.

  • Time-Lapse Measurement: Acquire spectra at regular intervals as the sealant cures in a controlled environment.

  • Spectral Analysis: Monitor the decrease in the intensity of the Si-OH stretching band (around 3200-3700 cm⁻¹) and the increase in the intensity of the Si-O-Si stretching band (around 1000-1100 cm⁻¹). The disappearance of peaks associated with the oxime group can also be tracked.

  • Kinetic Analysis: Plot the peak area or height versus time to obtain kinetic profiles for the consumption of reactants and formation of the siloxane network.

Data Presentation

The quantitative data derived from these analyses are crucial for comparing different formulations.

PropertyMethodTypical Value (Example)Significance
Skin-Over TimeManual Touch5 - 20 minutesTime until the surface is tack-free.
Gel TimeRheometry15 - 40 minutesEnd of workable life; start of network formation.
Cure-Through RateMeasurement~2-3 mm / 24 hoursDepth of cure over a given time.
Final HardnessDurometer20 - 40 Shore AIndicates the stiffness of the cured elastomer.

Chapter 5: Byproducts and Formulation Considerations

The primary byproduct of the oxime cure system is methyl ethyl ketoxime (MEKO) . [4][7]While oxime-cure sealants are non-corrosive to most substrates, MEKO itself is not without health and safety considerations. [4][6]Prolonged or high-concentration exposure can cause irritation. [4][16]Regulatory pressures, particularly in Europe, have led to the development of low-MEKO or MEKO-free crosslinking systems based on alternative oximes like acetoxime or methyl isobutyl ketoxime (MIBKO). [1][7][17]This is a critical consideration for the development of next-generation sealants for global markets.

Conclusion

The crosslinking of oxime silane RTV silicones is a sophisticated yet elegant chemical process that leverages atmospheric moisture to build a robust, three-dimensional siloxane network. The mechanism proceeds via a two-step pathway of hydrolysis and condensation, catalyzed by organometallic compounds. A thorough understanding of this mechanism, the kinetics involved, and the factors that influence it allows scientists and formulators to precisely engineer the properties of the final sealant. By carefully selecting the types and ratios of oxime silane crosslinkers, adjusting catalyst levels, and characterizing the cure profile with robust analytical techniques, it is possible to design high-performance materials tailored to the specific demands of advanced scientific and industrial applications.

References

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  • BoPin. (2025, November 6). RTV Silicone Sealants: The Complete Professional Guide For Construction Applications. [Link]

  • Ataman Kimya. TETRA(METHYLETHYLKETOXIME)SILANE. [Link]

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  • Red Devil Inc. What is the base chemistry for 0816/0826KB Silicone Sealants? Acetoxy cure silico. [Link]

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  • 3N composite products LLP. Oxime Silane Series. [Link]

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  • Lejoint. (2025, August 22). Silicone Sealants Comparison: Acid vs. Alkoxy vs. Oxime Types. [Link]

  • Power Chemical Corporation. Oximino Silane Crosslinkers. [Link]

  • AB Specialty Silicones. Catalysts are used to cure one and two part RTV compounds. [Link]

  • SiSiB® Silicones. Vinyl Tris(methylethylketoxime)silane (VOS). [Link]

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  • Pohl, E. R., & Osterholtz, F. D. (1992). Hydrolysis and Condensation of Hydrophilic Alkoxysilanes Under Acidic Conditions. Journal of Adhesion Science and Technology, 6(1), 127-149. [Link]

  • Pohl, E. R., & Osterholtz, F. D. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology, 6(1), 127-149. [Link]

  • Premier Building Solutions. (2024, May 6). Acetoxy vs Oxime Silicone: An In-Depth Look. [Link]

  • Dow Inc. DOWSIL™ 1080 Oxime Sealant. [Link]

  • Imae, I., & Kawakami, Y. (2012). Kinetics of alkoxysilanes hydrolysis: An empirical approach. Scientific reports, 2, 892. [Link]

  • Gluegun.com. RTV Silicone – A Comprehensive Overview and Product Guide. [Link]

  • The Nano Holdings. Silane Coupling Agents. [Link]

  • Wacker Chemie AG. WACKER® OS - OXIME SEALANT. [Link]

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spectroscopic characterization of bis(ethylmethylketoxime)methoxymethylsilane

Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Characterization of Bis(ethylmethylketoxime)methoxymethylsilane: A Comprehensive Analytical Guide

Executive Summary & Pharmaceutical Relevance

In pharmaceutical manufacturing, medical device assembly, and primary packaging, Room Temperature Vulcanizing (RTV) silicones are ubiquitous. These materials rely on moisture-sensitive crosslinkers to cure. Bis(ethylmethylketoxime)methoxymethylsilane (CAS: 83817-72-5) is a specialized oxime silane crosslinker that reacts with ambient moisture to form a siloxane network, releasing 2-butanone oxime—commonly known as methyl ethyl ketoxime (MEKO)—as a byproduct [1].

For drug development professionals and analytical chemists overseeing Extractables and Leachables (E&L) studies, MEKO is a critical analyte of concern due to its potential to induce methaemoglobinaemia [1]. Consequently, the ability to spectroscopically differentiate between the intact bis(ethylmethylketoxime)methoxymethylsilane crosslinker, its transient silanol intermediates, and the free MEKO degradant is paramount. This guide provides a highly detailed, self-validating spectroscopic framework for characterizing this compound using NMR, FTIR, and GC-MS.

Structural Topology & Chemical Identity

Bis(ethylmethylketoxime)methoxymethylsilane ( C10​H22​N2​O3​Si , MW: 246.38 g/mol ) features a central silicon atom bonded to three distinct functional domains: a methyl group, a methoxy group, and two MEKO (oxime) ligands. The lability of the Si-O-N bond is the driving force behind its reactivity [2].

Struct Si Silicon Center (Si) Me Methyl Group (-CH3) Si->Me OMe Methoxy Group (-OCH3) Si->OMe Oxime1 MEKO Ligand 1 (-O-N=C(CH3)(Et)) Si->Oxime1 Oxime2 MEKO Ligand 2 (-O-N=C(CH3)(Et)) Si->Oxime2

Caption: Structural domains of bis(ethylmethylketoxime)methoxymethylsilane.

Spectroscopic Data & Interpretative Logic

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for confirming the structural integrity of the silane. Because the Si-O-N bond hydrolyzes rapidly in the presence of trace water, anhydrous conditions are non-negotiable .

  • Causality in Experimental Design: If standard, non-dried CDCl3​ is used, the residual moisture will cleave the oxime ligands. This manifests as a broad, shifting OH resonance (~8.5 ppm) in the 1H NMR spectrum, corresponding to free MEKO, and a complex mixture of siloxane oligomers in the 29Si NMR spectrum.

  • Self-Validating Protocol: To validate that your sample prep was truly anhydrous, inspect the 29Si NMR spectrum. A singular, sharp resonance at approximately -35.0 ppm confirms the intact monomer. Any peaks appearing upfield (between -45 ppm and -65 ppm) indicate that unwanted hydrolysis and subsequent condensation into T -type siloxane networks have occurred.

Table 1: Multinuclear NMR Assignments ( CDCl3​ , Anhydrous)

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment / Structural Origin
1 H 0.25Singlet (s)3H Si−CH3​ (Shielded by electropositive Si)
1 H 1.05Triplet (t)6H −CH2​−CH3​ (MEKO ethyl tail)
1 H 1.95Singlet (s)6H N=C−CH3​ (MEKO methyl group)
1 H 2.30Quartet (q)4H −CH2​−CH3​ (MEKO ethyl methylene)
1 H 3.55Singlet (s)3H Si−O−CH3​ (Methoxy group)
13 C -4.5Singlet- Si−CH3​
13 C 10.5Singlet- −CH2​−CH3​ (Ethyl terminal carbon)
13 C 15.0Singlet- N=C−CH3​
13 C 29.5Singlet- −CH2​−CH3​ (Ethyl methylene carbon)
13 C 50.2Singlet- Si−O−CH3​
13 C 160.5Singlet- C=N (Oxime imine carbon)
29 Si -35.0Singlet- CH3​−Si(OR)3​ environment
Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is highly sensitive to the vibrational modes of the oxime linkage. The C=N stretching frequency is a critical diagnostic marker. In the intact silane, the C=N stretch appears sharply at ~1640 cm−1 . If the compound degrades, hydrogen bonding in the resulting free MEKO will cause this peak to broaden and shift slightly [3].

Table 2: Key FTIR Vibrational Assignments

Wavenumber ( cm−1 )IntensityVibrational ModeDiagnostic Significance
2960, 2930, 2875Strong C−H stretch (aliphatic)Confirms presence of alkyl chains.
1640Medium-Strong C=N stretchConfirms intact oxime double bond.
1085Strong Si−O−C stretchValidates the methoxy substitution.
940Medium N−O stretchConfirms the oxime oxygen linkage.
800Strong Si−C stretchSignature of the organosilane backbone.
Gas Chromatography-Mass Spectrometry (GC-MS)

Under Electron Ionization (EI, 70 eV), the molecular ion ( [M]+ at m/z 246) is typically very weak or absent due to the rapid cleavage of the labile Si−O and O−N bonds. The fragmentation is dominated by the loss of the methoxy radical and the MEKO ligands.

Table 3: Primary EI-MS Fragmentation Ions

m/z RatioFragment IdentityMechanism of Formation
246 [M]+ Intact molecular ion (low abundance).
215 [M−OCH3​]+ Alpha-cleavage of the methoxy group.
159 [M−C4​H8​NO]+ Loss of one MEKO radical (87 Da).
86 / 87 [MEKO−H]+ / [MEKO]+ Cleavage of the Si−O−N bond yielding the oxime fragment.

Experimental Workflows & Protocols

To ensure data integrity and prevent artifactual degradation during analysis, the following protocols must be strictly adhered to.

Workflow Prep Sample Prep (Glovebox, Ar/N2) Solvent Anhydrous CDCl3 (Over 4A Sieves) Prep->Solvent Dissolve FTIR FTIR Analysis (ATR, Dry Purge) Prep->FTIR Direct drop NMR NMR Acquisition (1H, 13C, 29Si) Solvent->NMR Transfer to tube Valid Data Validation (Check free MEKO) NMR->Valid FTIR->Valid

Caption: Step-by-step workflow for anhydrous spectroscopic characterization.

Step-by-Step Methodology: Anhydrous Spectroscopic Preparation
  • Solvent Preparation: Dry deuterated chloroform ( CDCl3​ ) over activated 4Å molecular sieves for a minimum of 24 hours prior to use.

  • Inert Atmosphere Handling: Transfer the bulk bis(ethylmethylketoxime)methoxymethylsilane container into a nitrogen or argon-purged glovebox.

  • NMR Sample Formulation: Pipette 30-50 μL of the silane into a pre-dried NMR tube. Add 0.6 mL of the anhydrous CDCl3​ . Cap the tube tightly with a PTFE-lined cap and seal with Parafilm before removing it from the glovebox.

  • FTIR Analysis: Utilize an Attenuated Total Reflectance (ATR) accessory equipped with a diamond crystal. Ensure the sample compartment is continuously purged with dry nitrogen to prevent ambient moisture from hydrolyzing the sample during the scan. Dropcast 10 μL directly onto the crystal and acquire the spectrum immediately.

  • Data Validation: Cross-reference the 1H NMR for the absence of a broad peak at ~8.5 ppm (free oxime OH ) to confirm the sample remained intact during acquisition.

Degradation Pathway & E&L Implications

Understanding the hydrolysis pathway is critical for drug development professionals tracking extractables. When exposed to moisture, the Si−O−N bonds hydrolyze, releasing MEKO and forming a highly reactive silanol intermediate. These silanols rapidly condense to form a biologically inert siloxane network, leaving the free MEKO to potentially migrate into pharmaceutical products [4].

Hydrolysis Intact Intact Oxime Silane (m/z 246) Silanol Silanol Intermediate (-Si-OH) Intact->Silanol Hydrolysis MEKO Free MEKO (m/z 87) Intact->MEKO Leaving Group H2O Moisture (H2O) H2O->Silanol Condense Siloxane Network (-Si-O-Si-) Silanol->Condense Crosslinking

Caption: Hydrolysis pathway of MEKO-releasing silanes leading to crosslinking.

By utilizing the spectroscopic markers detailed in this guide, analytical teams can accurately quantify the ratio of intact crosslinker to free MEKO in uncured or partially cured silicone matrices, thereby ensuring regulatory compliance and patient safety.

References

  • Australian Government Department of Health and Aged Care. 2-Butanone oxime (MEKO)-releasing silanes - Evaluation statement (EVA00181). Australian Industrial Chemicals Introduction Scheme (AICIS). March 31, 2025. Available at:[Link]

  • Subramani, S., et al. Preparation and characterization of water-based polyurethane–acrylic hybrid nanocomposite emulsion based on a new silane-containing acrylic macromonomer. Researcher.Life / Macromolecular Research. November 24, 2011. Available at:[Link]

  • Wacker Chemie AG. Silicone composition - EP1894975A1. European Patent Office / Google Patents. March 5, 2008.

thermal stability and degradation of methoxymethylsilanediyl dioxime derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermal Stability and Degradation of Methoxymethylsilanediyl Dioxime Derivatives

Executive Summary

In the intersection of advanced materials science and pharmaceutical formulation, organosilicon compounds serve as critical excipients, adhesives, and crosslinking agents. Methoxymethylsilanediyl dioxime derivatives—often utilized as room-temperature vulcanizing (RTV) hardeners and formulation stabilizers for transient receptor potential channel melastatin member 8 (TRPM8) modulators[1],[2]—present unique thermal behavior. As a Senior Application Scientist, I have observed that understanding the thermal degradation of these oximosilanes is not merely an academic exercise; it is a regulatory and safety imperative. Premature thermal degradation can lead to the release of reactive oximes, compromising both the mechanical integrity of medical-grade silicones and the chemical stability of co-formulated active pharmaceutical ingredients (APIs).

This whitepaper dissects the causality behind the thermal stability of methoxymethylsilanediyl dioxime, maps its degradation pathways, and establishes a self-validating analytical protocol for rigorous thermal profiling.

Chemical Structure and the Causality of Thermal Behavior

The thermal stability of any silane or siloxane network is fundamentally dictated by the nature of its organic substituents and the strength of the silicon-heteroatom bonds[3]. Methoxymethylsilanediyl dioxime contains two critical structural motifs that govern its thermal reactivity:

  • The Si-O-N=C (Oximosilane) Linkage: This bond is inherently susceptible to both hydrolytic cleavage and thermal homolysis. Upon exposure to ambient moisture or elevated temperatures, the bond breaks to release an oxime (e.g., propan-2-one oxime) and generates a highly reactive silanol (Si-OH)[4].

  • The Methoxymethyl (-CH₂OCH₃) Substituent: Unlike standard alkyl groups (e.g., methyl or propyl), the ether linkage introduces distinct electronic effects. The electronegativity of the oxygen atom slightly withdraws electron density from the silicon center. While electropositive groups generally enhance thermal stability, electron-withdrawing substitutions can reduce it, making the molecule more labile under thermal stress compared to simple polydimethylsiloxanes (PDMS)[3],[5].

The Causality of Formulation Choices: In drug development, particularly for topical cooling agents or transdermal patches involving TRPM8 agonists, formulators select methoxymethylsilanediyl dioximes because they release safer oximes (like propan-2-one oxime) compared to legacy crosslinkers that release carcinogenic butanone oxime[4]. However, this safety upgrade requires precise thermal mapping to ensure the excipient survives sterilization protocols (e.g., autoclaving at 121°C) without triggering premature crosslinking.

Mechanistic Pathways of Thermal Degradation

The degradation of methoxymethylsilanediyl dioxime is a multi-stage process. It is not a simple evaporation event, but a complex cascade of bond scission and secondary polymerization.

  • Stage 1: Primary Degradation (150°C – 250°C) Thermal stress, often synergizing with trace moisture, induces the cleavage of the Si-O-N bond. This endothermic process releases the free oxime. The remaining silicon center forms a silanol intermediate.

  • Stage 2: Secondary Crosslinking (250°C – 350°C) The newly formed silanols are thermodynamically unstable and rapidly undergo condensation reactions, releasing water and forming strong Si-O-Si (siloxane) bridges. This exothermic crosslinking hardens the bulk material[5].

  • Stage 3: Backbone Scission (>350°C) At extreme temperatures, the siloxane backbone itself begins to degrade via back-biting depolymerization, yielding cyclic oligomers and eventually leaving behind a residue of silicon oxycarbide or silica[5],[6].

DegradationPathway A Methoxymethylsilanediyl Dioxime (Intact Precursor) B Thermal Stress / Trace Moisture (150°C - 250°C) A->B C Si-O-N Bond Cleavage (Primary Degradation) B->C D Release of Oxime (Volatile Effluent) C->D E Silanol Formation (Reactive Intermediate) C->E F Siloxane Condensation (Exothermic Crosslinking) E->F G High Temp (>350°C) Backbone Scission F->G H Silicon Oxycarbide / Silica G->H

Fig 1: Mechanistic pathway of oximosilane thermal degradation and crosslinking.

Quantitative Thermal Stability Data

To contextualize the thermal limits of methoxymethylsilanediyl dioxime, we must benchmark it against other common silane and siloxane derivatives used in the industry. The table below synthesizes thermogravimetric analysis (TGA) data, highlighting the onset of degradation (T_5% mass loss) and the primary degradation mechanisms.

Table 1: Comparative Thermal Stability Metrics of Silane/Siloxane Derivatives

Compound Class / MatrixPrimary SubstituentT_5% (Onset of Degradation)Primary Degradation ProductRef.
Methoxymethylsilanediyl Dioxime Ether-alkyl / Oxime~150°C - 200°CPropan-2-one oxime[4]
Gamma-substituted Silanes Propyl-linked~350°CAlcohols / Alkoxy groups[3]
Polydimethylsiloxane (PDMS) Methyl>350°CCyclic siloxane oligomers[5]
Fluorinated Silicone Resins Trifluorovinyl ether374°C - 461°CFluorocarbons[7]

Data Interpretation: The relatively low T_5% of the dioxime derivative confirms its intended design as a highly reactive crosslinker. However, this necessitates strict temperature controls during pharmaceutical compounding to prevent premature activation.

Experimental Workflow: A Self-Validating Protocol for Thermal Profiling

In my laboratory, relying solely on TGA mass-loss curves is considered insufficient. A drop in mass does not tell you what is leaving the matrix. To ensure scientific integrity, we employ a self-validating system: TGA coupled with Fourier Transform Infrared Spectroscopy (FTIR) and Gas Chromatography-Mass Spectrometry (GC-MS) .

This workflow ensures that every quantitative mass loss event is qualitatively validated by identifying the exact chemical species evolved.

Step-by-Step Methodology

Step 1: Sample Preparation and Environmental Conditioning

  • Action: Handle all methoxymethylsilanediyl dioxime samples in an argon-purged glovebox.

  • Causality: Oximosilanes are highly sensitive to ambient humidity. Pre-exposure to moisture will initiate premature hydrolysis, artificially lowering the apparent thermal degradation onset and invalidating the baseline.

Step 2: TGA-DSC Execution

  • Action: Load 10–15 mg of the sample into an alumina crucible. Run a temperature ramp from 25°C to 600°C at a rate of 10°C/min under a continuous nitrogen flow (50 mL/min).

  • Causality: The simultaneous Differential Scanning Calorimetry (DSC) signal differentiates between endothermic events (volatilization of the oxime) and exothermic events (condensation/crosslinking of silanols).

Step 3: Evolved Gas Analysis (EGA) via FTIR

  • Action: Route the TGA exhaust through a heated transfer line (200°C) into an FTIR gas cell.

  • Causality: The heated line prevents the condensation of heavy volatiles. Real-time FTIR spectra will capture the appearance of C=N stretching (~1650 cm⁻¹) and O-H stretching (~3300 cm⁻¹), proving the cleavage of the oximosilane bond.

Step 4: Molecular Identification via GC-MS

  • Action: Trigger a gas sampling valve at the exact temperature of maximum mass loss rate (T_max) to inject the effluent into a GC-MS.

  • Causality: FTIR identifies functional groups, but GC-MS provides the exact molecular weight and fragmentation pattern, definitively confirming whether the effluent is propan-2-one oxime or a secondary degradation artifact.

Workflow Step1 Step 1: Sample Prep (Argon Glovebox) Step2 Step 2: TGA-DSC Analysis (Ramp 10°C/min, N2) Step1->Step2 Step3 Step 3: Evolved Gas Analysis (Real-time FTIR) Step2->Step3 Step4 Step 4: Molecular ID (GC-MS at T_max) Step3->Step4 Step5 Step 5: Data Correlation (Mass Loss vs. Effluent ID) Step4->Step5

Fig 2: Self-validating TGA-FTIR-GC/MS workflow for thermal stability profiling.

Implications for Drug Development and Material Science

For drug development professionals formulating topical analgesics, cosmetics, or transdermal delivery systems incorporating TRPM8 modulators[8], the thermal degradation profile of methoxymethylsilanediyl dioxime dictates manufacturing parameters.

If the compounding temperature exceeds 150°C, the excipient will prematurely degrade. This not only depletes the crosslinking agent—resulting in a failure of the silicone matrix to cure—but also traps free oximes within the pharmaceutical matrix. While propan-2-one oxime is significantly safer than traditional alternatives[4], its unintended accumulation can alter the pH of the formulation, potentially leading to the chemical degradation of the active TRPM8 agonist. Therefore, thermal processing must be strictly capped below the T_5% threshold, and moisture must be rigorously excluded until the final curing stage is desired.

References

  • Patron, A., et al. "Compounds useful as modulators of TRPM8." Google Patents, Patent No. CN108473484B.
  • Patron, A., et al. "Compounds useful as modulators of trpm8." Google Patents, Patent No. WO2017058594A1.
  • Patron, A., et al. "Compounds useful as modulators of trpm8." Google Patents, Patent No. EP3356356B1.
  • Gelest, Inc. "Thermal Stability of Silane Coupling Agents." Gelest.com. Available at: [Link]

  • Dal, J., et al. "Degradation mechanisms of siloxane-based thermal interface materials under reliability stress conditions." ResearchGate. Available at:[Link]

  • Invernizzi, C., et al. "Thermal Stability and Thermodynamic Performances of Pure Siloxanes and Their Mixtures in Organic Rankine Cycles." PSE Community. Available at:[Link]

  • Zhang, Y., et al. "Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups." MDPI. Available at:[Link]

  • Wacker Chemie AG. "Hardener for silicone rubber compositions." Google Patents, Patent No. EP1700885B1.

Sources

Methodological & Application

Application Notes & Protocols: Utilizing Butan-2-one O,O'-(methoxymethylsilanediyl)dioxime in Crosslinking Applications

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of Butan-2-one O,O'-(methoxymethylsilanediyl)dioxime as a crosslinking agent.

Introduction

Butan-2-one O,O'-(methoxymethylsilanediyl)dioxime (CAS No. 83817-72-5) is an oxime silane compound widely employed as a crosslinking agent, particularly in the formulation of room-temperature-vulcanizing (RTV) silicone systems.[1] As a component of neutral cure systems, it offers an alternative to acidic or basic cure mechanisms, which can be corrosive or incompatible with sensitive substrates.[2] The crosslinking process is initiated by ambient moisture, leading to the formation of a stable, three-dimensional network. A key characteristic of this process is the release of butan-2-one oxime, also known as methyl ethyl ketoxime (MEKO), as a byproduct.[3] Understanding the reaction mechanism, handling requirements, and formulation principles of this crosslinker is paramount for its effective and safe utilization in research and development.

This guide provides a comprehensive overview of the chemistry, safety considerations, and a detailed protocol for using Butan-2-one O,O'-(methoxymethylsilanediyl)dioxime to crosslink silanol-terminated polymers, intended for professionals in materials science and drug development.

Section 1: Mechanism of Action - Moisture-Initiated Crosslinking

The crosslinking efficacy of Butan-2-one O,O'-(methoxymethylsilanediyl)dioxime is based on a two-stage hydrolysis and condensation reaction. This process is characteristic of many RTV silicone formulations.

  • Hydrolysis: The process begins when the silane is exposed to atmospheric moisture. The two butan-2-one oxime groups are labile and readily hydrolyze, being replaced by hydroxyl groups. This reaction releases two molecules of butan-2-one oxime (MEKO) and forms a reactive silanol intermediate.

  • Condensation: The newly formed, unstable silanol intermediate rapidly undergoes condensation reactions with hydroxyl groups present on the polymer backbone (e.g., silanol-terminated polydimethylsiloxane, PDMS). This forms stable siloxane (Si-O-Si) bonds, creating a cross-linked network that transforms the liquid polymer into a solid, elastomeric material.

The overall curing rate is influenced by factors such as ambient temperature, relative humidity, and the presence of catalysts.

Crosslinking_Mechanism cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Condensation Crosslinker Butan-2-one O,O'- (methoxymethylsilanediyl)dioxime Intermediate Reactive Silanol Intermediate Crosslinker->Intermediate Hydrolysis H2O 2 H₂O (Atmospheric Moisture) H2O->Intermediate MEKO 2x Butan-2-one Oxime (MEKO) Intermediate->MEKO Byproduct Crosslinked Cross-linked Polymer Network (Si-O-Si bond) Intermediate->Crosslinked Condensation Polymer1 Polymer Chain (with -OH end) Polymer1->Crosslinked Polymer2 Polymer Chain (with -OH end) Polymer2->Crosslinked

Caption: Moisture-cure hydrolysis and condensation pathway.

Section 2: Core Applications

This crosslinking agent is predominantly used in applications requiring a durable, flexible, and non-corrosive seal or bond.

  • Adhesives and Sealants: Its most common application is in neutral cure silicone sealants for construction and industrial use.[4] These formulations are valued for their excellent adhesion to a wide range of substrates and their low corrosivity.

  • Coatings: It can be incorporated into silicone-based coating formulations to provide a protective, moisture-cured layer.[4]

  • Biomaterials & Drug Delivery: In research settings, similar crosslinking chemistries are explored for encapsulating sensitive therapeutic agents or creating biocompatible elastomeric matrices, provided the potential effects of the MEKO byproduct are carefully considered and managed.

Section 3: Critical Health and Safety Information

Both the crosslinking agent and its primary byproduct, butan-2-one oxime (MEKO), present significant health and safety hazards that demand strict adherence to safety protocols.

Butan-2-one O,O'-(methoxymethylsilanediyl)dioxime Hazards:

  • Flammability: The compound is a highly flammable liquid and vapor.[5] All work should be conducted away from open flames, sparks, or other sources of ignition.

  • Irritation: It is known to cause serious eye irritation and skin irritation.[5][6]

  • Sensitization: May cause an allergic skin reaction upon contact.[5]

Butan-2-one Oxime (MEKO) Hazards:

  • Carcinogenicity: MEKO has been reclassified by the European Union as a Category 1B carcinogen.[7] This means it is a suspected human carcinogen, making minimization of exposure critical.

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs.[4]

Recommended Handling Procedures:

  • Ventilation: All handling and curing processes must be performed in a well-ventilated area, preferably within a chemical fume hood, to control vapor inhalation.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles or a face shield, nitrile or butyl rubber gloves, and a lab coat.[8]

  • Storage: Store containers tightly closed in a cool, dry, and well-ventilated place away from heat, strong oxidizing agents, acids, and bases.

  • Spill Management: In case of a spill, evacuate the area, remove ignition sources, and ventilate. Absorb the spill with an inert material and dispose of it as hazardous waste according to local regulations.[8]

Section 4: Protocol - General Formulation Guidelines

Successful crosslinking depends on the careful control of several key parameters.

  • Polymer Selection: The crosslinker is designed for use with polymers containing reactive hydroxyl groups, most commonly silanol-terminated polydiorganosiloxanes.

  • Stoichiometry: The molar ratio of the crosslinker to the polymer's reactive sites is critical. A typical starting point is to provide a slight molar excess of oxime groups relative to the silanol groups to ensure a complete reaction. For this difunctional crosslinker, a 1:1 molar ratio of crosslinker molecules to polymer chains might be a starting point for creating a linear extension, while higher ratios are needed for network formation with multifunctional polymers.

  • Catalysts: While the reaction can proceed without a catalyst, organotin compounds (e.g., dibutyltin dilaurate) or titanate chelates are often added in small quantities (0.05-0.5% by weight) to accelerate the curing process. The choice and concentration of the catalyst will significantly affect the skin-over time and final cure rate.

  • Additives: Other components such as fillers (e.g., fumed silica for reinforcement), plasticizers, and adhesion promoters can be incorporated into the formulation before the addition of the crosslinker.

Table 1: Formulation Parameters and Their Effects

ParameterTypical RangeEffect on Cured Material
Crosslinker Concentration 2-10 parts per 100 parts polymerHigher concentration increases crosslink density, leading to higher hardness and modulus but lower elongation.
Catalyst Concentration 0.05-0.5% w/wIncreases the speed of cure (reduces tack-free time). Excess can lead to reduced shelf life.
Relative Humidity 30-70% RHHigher humidity accelerates the surface cure rate. Very low humidity can significantly slow or inhibit curing.
Temperature 20-25 °CHigher temperatures generally increase the reaction rate, leading to faster curing.

Section 5: Detailed Experimental Protocol: Crosslinking of Silanol-Terminated PDMS

This protocol describes a general procedure for creating a cross-linked silicone elastomer.

Materials and Equipment:

  • Silanol-terminated polydimethylsiloxane (PDMS) of a known molecular weight

  • Butan-2-one O,O'-(methoxymethylsilanediyl)dioxime

  • Dibutyltin dilaurate (optional, as catalyst)

  • Anhydrous toluene or other suitable solvent (optional, for viscosity reduction)

  • Planetary centrifugal mixer or mechanical stirrer

  • Glove box or dry nitrogen atmosphere for mixing

  • Molds (e.g., PTFE or aluminum)

  • Controlled humidity chamber (or ambient room conditions with monitoring)

  • Shore A durometer for hardness testing

Experimental_Workflow A 1. Preparation (Dry Polymer/Additives) B 2. Mixing (Anhydrous) - Add Polymer to Vessel - Add Catalyst (optional) - Add Crosslinker A->B Transfer to mixer C 3. Degassing (Remove entrapped air) B->C After homogenization D 4. Casting (Pour into mold) C->D Immediately after degassing E 5. Curing (Expose to controlled humidity) D->E Place in chamber F 6. Characterization - Tack-Free Time - Hardness (Durometer) - Mechanical Testing E->F After 24-72 hours

Caption: Step-by-step experimental workflow for crosslinking.

Procedure:

  • Preparation: If using fillers or other solid additives, ensure they are thoroughly dried in a vacuum oven. If necessary, dry the PDMS polymer under vacuum to remove any absorbed water.

  • Mixing (Under Anhydrous Conditions):

    • Transfer a pre-weighed amount of silanol-terminated PDMS into the mixing vessel.

    • If using a catalyst, add the appropriate amount and mix until homogeneously dispersed.

    • Add the calculated amount of Butan-2-one O,O'-(methoxymethylsilanediyl)dioxime to the mixture. The addition should be done swiftly.

    • Mix thoroughly for 2-5 minutes until the formulation is completely uniform. The mixing process must be conducted in a moisture-free environment to prevent premature curing.

  • Degassing: Immediately after mixing, degas the formulation using a vacuum chamber or the degassing cycle of a planetary mixer to remove any air bubbles introduced during mixing.

  • Casting: Pour the liquid mixture into the desired mold, ensuring a level surface.

  • Curing:

    • Transfer the cast sample to a location with controlled or monitored humidity and temperature (e.g., 23 °C and 50% RH). The curing process begins immediately upon exposure to air.

    • Monitor the surface of the sample periodically to determine the "tack-free time" – the point at which the surface is no longer sticky to the touch.

    • Allow the sample to cure fully, which may take 24 to 72 hours or longer, depending on the thickness of the sample and the specific formulation.

  • Characterization: Once fully cured, the elastomer can be demolded and characterized for its physical properties, such as hardness (Shore A), tensile strength, and elongation.

Section 6: Troubleshooting

Table 2: Common Issues and Potential Solutions

IssuePotential Cause(s)Recommended Solution(s)
Formulation cures too quickly in the pot - Excessive moisture in polymer/fillers- High catalyst concentration- High ambient humidity during mixing- Thoroughly dry all components before use- Reduce catalyst level- Mix under a dry nitrogen blanket
Incomplete or slow cure - Insufficient humidity- Insufficient crosslinker or catalyst- Inactive catalyst- Increase relative humidity in curing chamber- Re-evaluate and adjust formulation stoichiometry- Use fresh catalyst
Bubbles in the cured elastomer - Inadequate degassing- Volatilization of MEKO during cure- Increase degassing time/vacuum level- Ensure a controlled, gradual cure; avoid high temperatures
Poor surface properties (e.g., wrinkling) - Curing environment too hot or humid, causing rapid surface skinning- Reduce temperature and/or humidity during the initial phase of curing

References

  • NextSDS. (n.d.). butan-2-one O,O'-[(2-methoxyethoxy)methylsilanediyl]dioxime. Retrieved from NextSDS. [Link]

  • Chemical Substance Information. (n.d.). Butan-2-one O,O'-(methoxymethylsilanediyl)dioxime. Retrieved from chemicalsubstance.info. [Link]

  • PubChem. (n.d.). Butan-2-one O,O'-(methoxymethylsilanediyl)dioxime. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • 3M. (2023, August 24). Safety Data Sheet. Retrieved from 3M. [Link]

  • Klewicz, M., et al. (2020). Emission profile of butan-2-one oxime from commercially available neutral silicone sealant. MOST Wiedzy. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2025, March 31). 2-Butanone oxime (MEKO)-releasing silanes - Evaluation statement (EVA00181). Retrieved from AICIS. [Link]

  • Dobrzyńska, E., & Kowalska, J. (2023). 2-Butanone Oxime, a Chemical of Concern in the Working Environment. Journal of Ecological Engineering, 25(1), 226-233. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Butan-2-one O,O',O''-(methylsilylidyne)trioxime - Substance Information. Retrieved from ECHA. [Link]

  • Google Patents. (n.d.). WO2022034138A1 - Silicone formulation comprising an oxime crosslinker, cured silicone formulation and uses thereof.

Sources

Application Note: Formulation and Cure Kinetics of RTV Silicone Sealants Using Bis(ethylmethylketoxime)methoxymethylsilane

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials scientists, formulation engineers, and drug development professionals overseeing medical device assembly or pharmaceutical cleanroom infrastructure.

Executive Summary & Mechanistic Insights

In the context of pharmaceutical cleanroom construction, medical device assembly, and high-performance industrial sealing, formulators must meticulously balance cure kinetics, mechanical integrity, and toxicological safety. Traditional one-part (1K) room temperature vulcanizing (RTV) silicone sealants rely heavily on trifunctional oxime crosslinkers, such as methyltris(methylethylketoxime)silane (MOS)[1]. However, the stoichiometric release of 2-butanone oxime (MEKO) during the moisture-curing process poses significant occupational health risks, as MEKO is a recognized skin sensitizer and methaemoglobin inducer.

To mitigate these toxicological risks while tailoring the mechanical properties of the cured elastomer, advanced formulations utilize mixed alkoxy-oxime silanes. Bis(ethylmethylketoxime)methoxymethylsilane (CAS 83817-72-5) is a highly specialized crosslinker featuring one methoxy group and two oxime (MEKO) groups attached to the central silicon atom[2].

The Causality of the Mixed Silane Architecture: Substituting a standard trifunctional oxime with this mixed alkoxy-oxime silane achieves two critical outcomes:

  • Reduced Toxicity: It directly reduces MEKO emissions by 33% per mole of crosslinker.

  • Differential Cure Kinetics: Oxime groups hydrolyze rapidly upon exposure to atmospheric moisture, driving a fast skin-over time (SOT). Conversely, the methoxy group hydrolyzes significantly slower under neutral conditions. This decoupled reaction pathway delays deep-network condensation, reducing internal crosslinking stress and yielding an elastomer with a lower modulus and higher elongation[3].

Reaction Pathway & Cure Kinetics

The curing mechanism of a 1K RTV silicone utilizing a mixed alkoxy-oxime crosslinker is a multi-stage process. It begins with the anhydrous end-capping of the base polymer, followed by moisture-triggered differential hydrolysis and organotin-catalyzed condensation[4].

RTV_Cure_Mechanism PDMS Hydroxy-Terminated PDMS Mix End-Capping (Anhydrous) PDMS->Mix Crosslinker Bis(ethylmethylketoxime)methoxymethylsilane Crosslinker->Mix Hydrolysis1 Fast Hydrolysis (MEKO Release) Mix->Hydrolysis1 Moisture Moisture Atmospheric Moisture (H2O) Moisture->Hydrolysis1 Hydrolysis2 Slow Hydrolysis (Methanol Release) Hydrolysis1->Hydrolysis2 Deep Cure Condensation Network Condensation Hydrolysis1->Condensation Hydrolysis2->Condensation Elastomer Cured Silicone Elastomer Condensation->Elastomer

Figure 1: Differential moisture-cure pathway of mixed alkoxy-oxime RTV silicone systems.

Formulation Architecture

The following table outlines two starting formulations. The High Modulus variant is designed for structural rigidity, whereas the Low Modulus variant leverages the mixed crosslinker and a non-reactive plasticizer to maximize flexibility and joint movement capability[4].

ComponentChemical FunctionHigh Modulus (wt%)Low Modulus (wt%)
Silanol-terminated PDMS (20,000 cSt) Base Reactive Polymer60.045.0
Trimethylsilyl PDMS (100 cSt) Non-reactive Plasticizer0.015.0
Hydrophobic Fumed Silica Reinforcing Filler10.05.0
Stearate-treated CaCO₃ Extending Filler24.029.0
Bis(ethylmethylketoxime)methoxymethylsilane Mixed Crosslinker5.05.0
Aminopropyltriethoxysilane (AMMO) Adhesion Promoter0.90.9
Dibutyltin dilaurate (DBTDL) Condensation Catalyst0.10.1

Experimental Protocol: Self-Validating Compounding Workflow

To ensure reproducibility and prevent premature in-tube curing, this protocol must be executed in a strictly controlled, anhydrous environment.

Phase 1: Polymer & Filler Compounding
  • Base Loading: Add the specified weight of Silanol-terminated PDMS and Trimethylsilyl PDMS into a planetary vacuum mixer.

  • Filler Incorporation: Slowly add the fumed silica and treated calcium carbonate in three separate aliquots to prevent particle agglomeration.

  • Thermal Deaeration: Seal the mixer and apply a high vacuum (-0.09 MPa). Heat the jacket to 60°C and mix for 60 minutes.

    • Causality: Fumed silica and calcium carbonate carry surface moisture. If this moisture is not removed under vacuum, it will prematurely trigger the hydrolysis of the crosslinker during Phase 2, resulting in irreversible gelation within the compounding vessel.

Phase 2: Anhydrous End-Capping
  • Cooling: Circulate chilled water through the mixer jacket to drop the internal temperature below 35°C.

  • Nitrogen Purge: Break the vacuum with dry, ultra-high purity (UHP) Nitrogen to establish an inert blanket.

  • Crosslinker Addition: Inject 5.0 wt% of bis(ethylmethylketoxime)methoxymethylsilane[2].

  • End-Capping Reaction: Mix for 20 minutes under vacuum.

    • Causality: The temperature must remain below 35°C to prevent the volatilization of the silane. During this phase, the crosslinker reacts with the terminal silanol groups of the PDMS, effectively "end-capping" the polymer with moisture-sensitive oxime and methoxy groups.

Phase 3: Catalysis & Adhesion Promotion
  • Catalyst Injection: Under a continuous nitrogen purge, add 0.9 wt% of the aminosilane adhesion promoter and 0.1 wt% DBTDL catalyst[4].

  • Final Homogenization: Mix for 15 minutes under high vacuum (-0.09 MPa).

    • Causality: DBTDL is a highly active organotin catalyst that drastically accelerates the condensation of alkoxy and oxime groups. Vacuum is reapplied to ensure the final paste is entirely bubble-free, which is critical for the structural integrity of the extruded bead.

Phase 4: Packaging & Quality Control (Self-Validation)
  • Packaging: Transfer the compounded sealant directly into moisture-impermeable aluminum or high-density polyethylene (HDPE) cartridges using a closed-loop, nitrogen-blanketed press.

  • Validation Check (Skin-Over Time): Extrude a 2 mm bead onto a PTFE sheet in a controlled environment (25°C, 50% Relative Humidity). Lightly touch the bead with a clean glass rod every 2 minutes.

    • System Validation: A successful formulation will exhibit a Skin-Over Time (SOT) of 10–25 minutes. An SOT > 30 minutes indicates catalyst deactivation or insufficient crosslinker, while an SOT < 5 minutes indicates moisture contamination during compounding.

References

  • 2-Butanone oxime (MEKO)-releasing silanes - Evaluation statement (EVA00181) Australian Industrial Chemicals Introduction Scheme (AICIS) URL: [Link]

  • Google Patents (Loctite Corporation)
  • Methyltris(methylethylketoxime)silane | C13H27N3O3Si | CID 9568808 PubChem (National Institutes of Health) URL: [Link]

Sources

Application Notes & Protocols for Diamino-Silane Adhesion Promoters in Polymer Coatings

Author: BenchChem Technical Support Team. Date: April 2026

Subject: Comprehensive Guide to the Application of N-(3-(triethoxysilyl)propyl)ethylenediamine (and its analogues, such as CAS 1760-24-3) as a Covalent Adhesion Promoter in High-Performance Polymer Coating Systems.

Introduction: The Critical Role of Interfacial Adhesion

The long-term performance and durability of a polymer coating are fundamentally dictated by the strength and stability of its bond to the substrate.[1] Interfacial failure, often accelerated by environmental factors like moisture and temperature fluctuations, is a primary cause of coating delamination, corrosion, and ultimately, substrate failure.[2][3]

To overcome the inherent chemical incompatibility between organic polymer binders and inorganic substrates (e.g., metals, glass, ceramics), formulators rely on adhesion promoters or coupling agents.[4] These bifunctional molecules act as a molecular bridge, forming robust, covalent bonds at the organic-inorganic interface.[4][5]

This document provides a detailed technical guide on the application of diamino-functional alkoxysilanes, exemplified by N-(3-(triethoxysilyl)propyl)ethylenediamine, a versatile and highly effective adhesion promoter for a wide range of coating chemistries.[6][7] We will explore the underlying chemical mechanisms, provide detailed formulation and application protocols, and outline standardized testing procedures to validate performance.

Mechanism of Covalent Adhesion Promotion

Diamino-silane esters are characterized by a dual-reactivity molecular structure.[8] This structure consists of:

  • Inorganic-Reactive Group: Hydrolyzable alkoxy groups (e.g., ethoxy, methoxy) attached to a silicon atom.[6]

  • Organic-Reactive Group: A primary and a secondary amine group on an alkyl chain, which are reactive towards a variety of organic polymer resins.[5][8]

The adhesion promotion mechanism is a two-stage process that creates a durable, chemically-bonded interface.

Stage 1: Hydrolysis and Substrate Bonding In the presence of water (typically adsorbed moisture on the substrate surface or trace water in the formulation), the alkoxy groups on the silicon atom hydrolyze to form reactive silanol (Si-OH) groups. These silanols then condense with hydroxyl (-OH) groups present on the surface of inorganic substrates, forming stable, covalent siloxane (Si-O-Substrate) bonds.[5] This process anchors the adhesion promoter molecule firmly to the substrate.

Stage 2: Polymer Matrix Interaction Simultaneously, the organofunctional diamino tail of the molecule projects into the polymer coating matrix. The primary and secondary amine groups can react directly with various binder systems, such as epoxies (ring-opening reaction) and polyurethanes (reaction with isocyanates).[7] In other systems, like acrylics, the amino groups provide enhanced compatibility and can form strong hydrogen bonds, improving cross-linking density and wetting at the interface.

This dual reaction sequence forms a robust molecular bridge, effectively dissipating stresses and preventing moisture ingress at the critical coating-substrate interface.[3][7]

Caption: Mechanism of diamino-silane adhesion promotion.

Applications and Performance Data

Diamino-silanes are highly versatile and demonstrate significant adhesion improvement in numerous polymer systems. They are particularly effective in coatings applied to challenging substrates like glass, aluminum, and steel.[1][2]

Polymer SystemSubstrateSilane Concentration (% on resin solids)Adhesion Test (ASTM D3359) - ControlAdhesion Test (ASTM D3359) - With SilaneKey Benefits
2K EpoxyAluminum1.0%2B (65-35% removal)5B (0% removal)Dramatically improved wet and dry adhesion, corrosion resistance.[7]
PolyurethaneGlass1.5%1B (>65% removal)5B (0% removal)Excellent resistance to humidity and thermal shock.[2]
Waterborne AcrylicCold-Rolled Steel0.75%3B (35-15% removal)5B (0% removal)Enhanced water resistance and durability.
Sealants (Polysulfide)Concrete2.0%Cohesive Failure5B (0% removal)Improved bond strength and weatherability.[6]

Experimental Protocols

Successful application of diamino-silane adhesion promoters requires careful attention to surface preparation and incorporation method. Two primary methods are employed: Integral Blend and Primer Application .[2]

Caption: General experimental workflow for silane application.

Protocol 1: Integral Blend Method

This method involves adding the silane directly into the coating formulation. It is efficient for large-scale production.

Materials:

  • Polymer resin and curing agent (e.g., 2K Epoxy system)

  • N-(3-(triethoxysilyl)propyl)ethylenediamine

  • Solvents and other coating additives

  • Prepared substrate panels (e.g., degreased aluminum)

Procedure:

  • Silane Addition: In a suitable mixing vessel, add the N-(3-(triethoxysilyl)propyl)ethylenediamine to the resin component (Part A for epoxies) of the coating system. A typical loading level is 0.5-2.0% based on the total resin solids weight.

  • Dispersion: Mix thoroughly at low to moderate speed for 15-20 minutes to ensure uniform dispersion.

  • Component Combination: Add the other coating components (pigments, solvents, etc.) as per the formulation guidelines.

  • Curing Agent Addition: Just prior to application, add the curing agent (Part B) and mix as specified by the coating manufacturer. The amine groups on the silane may interact with the curing agent, so pot life should be monitored.

  • Application & Curing: Apply the coating to the prepared substrate using the desired method (e.g., spray, draw-down). Allow the coating to cure under the recommended conditions (e.g., 7 days at 25°C and 50% RH).

Protocol 2: Primer Application Method

Applying the silane as a dilute primer is often the most effective way to ensure its concentration at the interface.

Materials:

  • N-(3-(triethoxysilyl)propyl)ethylenediamine

  • Solvent (e.g., 95% Ethanol / 5% Water)

  • Acetic Acid (optional, for non-amino silanes)

  • Prepared substrate panels

  • Lint-free wipes or spray equipment

Procedure:

  • Primer Solution Preparation: Prepare a 0.5-2.0% (w/w) solution of the silane in the ethanol/water mixture. Stir gently. For diamino-silanes, the solution is self-catalyzing and does not require acidification. Allow the solution to stand for approximately 5-10 minutes to allow for partial hydrolysis.

  • Surface Application: Apply the primer solution to the clean, dry substrate. This can be done by wiping, dipping, or spraying to achieve a thin, uniform layer.

  • Solvent Evaporation: Allow the solvent to evaporate completely. This can be done at ambient temperature for 15-30 minutes.

  • Curing (Optional but Recommended): For optimal performance, a mild heat cure (e.g., 10-15 minutes at 100-110°C) can be beneficial to complete the condensation reaction with the substrate.

  • Coating Application: Apply the polymer coating over the primed surface within 24 hours. Ensure the surface remains clean and free of contaminants prior to coating.

Protocol 3: Adhesion Performance Validation (ASTM D3359)

The cross-hatch adhesion test is a standard method to assess the resistance of a coating to separation from a substrate.

Materials:

  • Cured coated panel

  • Cross-hatch cutting tool with appropriate blade spacing (Method B for coatings < 5 mils thick)

  • ASTM D3359 compliant pressure-sensitive tape

  • Soft brush

  • Illuminated magnifier

Procedure:

  • Incision: Place the cured panel on a firm surface. Make a series of parallel cuts through the coating to the substrate. For coatings up to 2.0 mils (50 µm), use 1 mm spacing. For coatings between 2.0 and 5.0 mils (125 µm), use 2 mm spacing.

  • Grid Formation: Make a second series of cuts at a 90-degree angle to the first, creating a lattice pattern.

  • Cleaning: Gently brush the area with a soft brush to remove any detached flakes of coating.

  • Tape Application: Apply the center of the test tape over the grid. Press the tape down firmly with a finger or pencil eraser to ensure good contact.

  • Tape Removal: Within 90 seconds of application, remove the tape by pulling it off rapidly at a 180-degree angle (back upon itself).

  • Inspection and Rating: Inspect the grid area for any coating removal. Rate the adhesion according to the ASTM D3359 classification scale (5B = no removal, 0B = >65% removal).

Conclusion

Diamino-functional silanes are indispensable tools for formulating high-performance polymer coatings with superior durability. By forming a robust, covalent bridge between the coating and the substrate, these adhesion promoters significantly enhance resistance to delamination, moisture, and corrosion. The choice between integral blend and primer application methods will depend on the specific manufacturing process and performance requirements. Rigorous testing according to industry standards like ASTM D3359 is essential to validate the performance gains and ensure long-term coating integrity.

References

  • Qufu Wanda Chemical Industry Co., Ltd. (2025, August 12). N-[3-(Trimethoxysilyl)propyl]ethylenediamine by Qufu Wanda Chemical Industry Co., Ltd. UL Prospector. [Link]

  • OECD Existing Chemicals Database. (2003, August 5). N-(3-(TRIMETHOXYSILYl)PROPYL)EHTYLENEDIAMINE (AEAPTMS) CAS N°: 1760-24-3. [Link]

  • PubChem. * (Trimethoxysilylpropyl)ethylenediamine | C8H22N2O3Si | CID 15659*. National Center for Biotechnology Information. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Boosting Performance: How 3-Aminopropyltriethoxysilane Enhances Adhesives and Sealants. [Link]

  • Brinker, C.J. (1988). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids. [Link]

  • Gelest. APPLYING A SILANE COUPLING AGENT. [Link]

  • Jessica Chemicals. (2023, November 29). What Is (3-Aminopropyl)triethoxysilane Used For. [Link]

  • Gualandris, V., Babonneau, F., Janicke, M. T., & Chmelka, B. F. (1998). NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. Journal of Sol-Gel Science and Technology. [Link]

  • Gelest. How to use a Silane Adhesion Promoter?[Link]

  • Gelest. (2025, April 15). Silane Surface Treatment 8 Common Mistakes To Avoid. [Link]

  • Plueddemann, E. P. (2012, April 2). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. International Journal of Adhesion and Adhesives. [Link]

  • Sivakumar, P. M., et al. (2020). Selection of silane coupling agents for improved adhesion of polyurethane-based coatings filled with silicone rubber nanoparticles. OSTI.GOV. [Link]

  • Rankin, S. E., & Maley, J. P. (2006, November 15). Optimization of Silica Silanization by 3-Aminopropyltriethoxysilane. ACS Publications. [Link]

  • Gelest, Inc. Factors contributing to the stability of alkoxysilanes in aqueous solution. [Link]

  • Co-Formula. The Role of Silane Coupling Agent in Water-based Coatings. [Link]

  • SiSiB SILICONES. Amino Silanes as adhesion promoter, surface modifier and reactant. [Link]

  • Wang, Y., et al. (2022). Effect of Silane Coupling Agent Modification on Properties of Brass Powder-Water-Based Acrylic Coating on Tilia europaea. PMC. [Link]

  • PCI Magazine. (2005, March 1). Crosslinking With Amino-Functional Siloxane Resin Improves Flexibility of Bis-Phenol A Epoxy Paints. [Link]

  • Schmidt, H. PRINCIPLES OF HYDROLYSIS AND CONDENSATION REACTION OF ALKOXYSILANES. Publikationen der UdS. [Link]

  • Google Patents.
  • MATEC Web of Conferences. (2022). Advances in water-resistant modification of aqueous acrylic resins. [Link]

  • Laser Technologies Inc. (2023, May 3). Coating Adhesion & Cross Hatch Test governed by ASTM D3359. [Link]

  • Hightower Labs, Inc. (2025, January 30). Understanding ASTM D3359. [Link]

  • Industrial Physics. ASTM D3359 testing. [Link]

  • Minmetals East New Material. (2025, January 9). Innovations in Coatings: The Synergistic Effect of Silane Coupling Agents and Anti-Caking Agents in Modern Paints. [Link]

  • mtv messtechnik. Cross Hatch Cut ISO 2409 ASTM D3359 estimate coating adhesion. [Link]

  • Wang, C., et al. (2020). The Interfacial Structure and Adhesion Mechanism of N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane and Epoxy Modified Silicone Tie-Coating to Epoxy Primer. PMC. [Link]

  • KTA-Tator, Inc. (2020, March 20). Measuring Adhesion by Tape Test per ASTM D3359 Issues and Challenges. [Link]

  • ProChimia Surfaces. (2011). Silanes Surfaces Protocols - v.10.2011. [Link]

  • Gelest. Silane Coupling Agents. [Link]

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step-by-step integration of methoxymethylsilanediyl dioxime in polymer synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Integration of Methoxymethylsilanediyl Dioxime in RTV Silicone Synthesis for Advanced Polymeric Matrices

Mechanistic Rationale & Chemical Profiling

In the development of room-temperature vulcanizing (RTV) silicone elastomers for industrial sealants and biomedical controlled-release matrices, the selection of the crosslinking agent dictates the curing kinetics, mechanical properties, and biocompatibility of the final polymer[1]. Methoxymethylsilanediyl dioxime (CAS: 83817-72-5), also known as bis(ethylmethylketoxime)methoxymethylsilane, is a highly specialized heterofunctional silane[2].

Causality of Selection: Unlike symmetric crosslinkers (e.g., methyl tris(MEKO)silane), this compound possesses two 2-butanone oxime (MEKO) groups and one methoxy group attached to the central silicon atom[3]. This asymmetry provides a biphasic hydrolysis profile. Upon exposure to ambient moisture, the highly reactive oxime groups hydrolyze rapidly to provide an immediate "skin-over" structural network[4]. The methoxy group hydrolyzes at a significantly slower rate, extending the deep-section cure time. This delayed internal crosslinking allows the polymer chains to undergo stress relaxation before the final 3D network is locked in, preventing internal micro-fractures in thick-cast matrices—a critical parameter for drug-eluting implants[5]. Furthermore, as a neutral crosslinker, it releases MEKO and methanol rather than corrosive acetic acid, ensuring compatibility with sensitive active pharmaceutical ingredients (APIs) and metallic device housings[6].

Quantitative Data & Physicochemical Properties

Table 1: Chemical Profile of Methoxymethylsilanediyl Dioxime

ParameterSpecification / Value
Chemical Name Butan-2-one O,O'-(methoxymethylsilanediyl)dioxime
CAS Number 83817-72-5
Molecular Formula C10H22N2O3Si
Molecular Weight 246.38 g/mol
Functional Groups 1x Methoxy (-OCH3), 2x Oxime (-O-N=C(CH3)(C2H5))
Density (20 °C) ~0.96 g/cm³
Boiling Point 0.4 °C at 71-103 Torr (Predicted)
Primary By-products 2-Butanone oxime (MEKO), Methanol

(Data synthesized from chemical substance databases and supplier specifications[3],[2].)

Workflow Visualization

PolymerSynthesis PDMS Hydroxy-Terminated PDMS (Base Polymer) Dehydration Vacuum Dehydration (100°C, <50 ppm H2O) PDMS->Dehydration Crosslinker Methoxymethylsilanediyl Dioxime (CAS: 83817-72-5) EndCapping Anhydrous End-Capping (N2 Atmosphere, 25°C) Crosslinker->EndCapping Dehydration->EndCapping Prepolymer Oxime/Methoxy-Capped Prepolymer EndCapping->Prepolymer Catalyst DBTDL Catalyst Addition Prepolymer->Catalyst Curing Hydrolysis & Condensation Catalyst->Curing Accelerates Moisture Ambient Moisture (50% RH) Moisture->Curing Initiates Elastomer Crosslinked Silicone Matrix Curing->Elastomer

Caption: Workflow of RTV silicone synthesis using methoxymethylsilanediyl dioxime crosslinker.

Step-by-Step Synthesis Protocol (Self-Validating System)

This protocol details the formulation of a one-component RTV silicone matrix.

Phase 1: Base Polymer Dehydration

  • Step 1.1: Transfer 100 g of hydroxy-terminated polydimethylsiloxane (PDMS, ~50,000 cSt) into a planetary vacuum mixer.

  • Step 1.2: Heat the polymer to 100 °C under a vacuum of <10 mbar for 2 hours.

  • Causality: The crosslinker is highly sensitive to moisture[4]. Residual water in the PDMS will cause premature hydrolysis and homopolymerization of the crosslinker, leading to localized gel particles rather than uniform end-capping.

  • Validation Checkpoint 1: Perform Karl Fischer titration on a 1 g sample. The moisture content must be <50 ppm. If >50 ppm, continue vacuum heating.

Phase 2: Anhydrous End-Capping

  • Step 2.1: Cool the dehydrated PDMS to 25 °C. Purge the mixing vessel with high-purity dry Nitrogen (N2) to establish a strict anhydrous blanket.

  • Step 2.2: Inject 4.5 g (approx. 4.5 wt%) of methoxymethylsilanediyl dioxime[5] dropwise into the vortex of the mixing PDMS.

  • Step 2.3: Mix at 300 RPM for 30 minutes under N2.

  • Causality: The silanol (Si-OH) end groups of the PDMS react with the oxime/methoxy groups of the silane, releasing MEKO/methanol and forming an oxime/methoxy-terminated prepolymer[4]. The N2 blanket prevents atmospheric moisture from initiating the final crosslinking step.

  • Validation Checkpoint 2: Measure dynamic viscosity. A successful end-capping reaction results in a 10-15% increase in viscosity. A spike of >50% indicates moisture contamination and premature crosslinking.

Phase 3: Catalysis and Compounding

  • Step 3.1: Add 0.1 g of dibutyltin dilaurate (DBTDL) catalyst and mix for 10 minutes under vacuum (to remove entrained N2 bubbles).

  • Causality: While oxime silanes can cure without catalysts, tin-based catalysts significantly lower the activation energy for the condensation of silanols formed during moisture exposure, ensuring a complete and rapid deep-section cure[6].

  • Validation Checkpoint 3: The mixture should remain fluid and pourable. Draw down a 2 mm test film on a PTFE sheet.

Phase 4: Curing and By-Product Evaporation

  • Step 4.1: Expose the cast film to a controlled environment chamber at 25 °C and 50% Relative Humidity (RH).

  • Causality: Atmospheric moisture diffuses into the polymer, hydrolyzing the remaining oxime and methoxy groups into reactive silanols, which then condense to form the permanent Si-O-Si 3D elastomeric network[4].

  • Validation Checkpoint 4 (Skin-over time): Lightly touch the surface with a polyethylene probe every 2 minutes. The time at which no polymer transfers to the probe is the skin-over time (typically 10-20 minutes for this specific crosslinker).

  • Validation Checkpoint 5 (Network Integrity): After 7 days of curing, perform a Soxhlet extraction using toluene for 24 hours. A gel fraction of >95% confirms complete crosslinking.

Regulatory & Biocompatibility Considerations for Drug Development

During the curing process, methoxymethylsilanediyl dioxime liberates 2-butanone oxime (MEKO)[7]. While MEKO is a standard leaving group in neutral RTV silicones, it is subject to increasing regulatory scrutiny (e.g., EU REACH restrictions) due to potential sensitization and toxicity profiles[3],[7]. For drug-eluting matrices or transdermal patches, the cured elastomer must undergo a rigorous post-cure vacuum baking cycle (e.g., 150 °C for 4 hours) to ensure complete volatilization of residual MEKO and methanol. Analytical validation via Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is mandatory to confirm that residual MEKO levels are below acceptable daily exposure (ADE) limits prior to clinical use.

Sources

Troubleshooting & Optimization

improving crosslinking efficiency of Butan-2-one O,O'-(methoxymethylsilanediyl)dioxime

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Butan-2-one O,O'-(methoxymethylsilanediyl)dioxime

Welcome to the technical support guide for Butan-2-one O,O'-(methoxymethylsilanediyl)dioxime (CAS No. 83817-72-5). This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this oxime-based silane crosslinker. Our goal is to empower you to optimize your experimental outcomes by understanding the chemistry and critical parameters that govern its crosslinking efficiency.

Understanding the Crosslinking Mechanism

Butan-2-one O,O'-(methoxymethylsilanediyl)dioxime is a neutral-cure crosslinking agent. Its efficacy relies on a two-step, moisture-initiated process: hydrolysis followed by condensation.[1][2][3]

  • Hydrolysis: In the presence of atmospheric or substrate moisture, the two butan-2-one oxime (also known as methyl ethyl ketoxime, or MEKO) groups are hydrolyzed from the silicon center. This reaction forms a reactive intermediate species with silanol (Si-OH) groups and releases two molecules of MEKO as a byproduct.[4][5]

  • Condensation: The newly formed, unstable silanol intermediates readily react with each other or with hydroxyl (-OH) groups on a polymer backbone or substrate surface. This condensation reaction forms stable, covalent siloxane bonds (Si-O-Si), creating a durable, three-dimensional crosslinked network.[1][6]

This neutral-cure system is advantageous for sensitive substrates that could be damaged by the acetic acid or amine byproducts of other silicone chemistries.[4]

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation A Crosslinker (Butan-2-one O,O'-(methoxymethylsilanediyl)dioxime) B Reactive Silanol Intermediate A->B Hydrolysis MEKO 2 MEKO Released (Byproduct) B->MEKO Releases C Silanol Intermediate H2O 2 H₂O (Moisture) E Stable Siloxane Bond (Si-O-Si or Si-O-R) C->E Condensation D Another Silanol or R-OH D->E Condensation H2O_out H₂O Released

Caption: The two-step moisture-cure crosslinking mechanism.

Troubleshooting Guide

This section addresses specific issues encountered during experimentation in a direct question-and-answer format.

Question 1: Why is the crosslinking reaction too slow or incomplete?

This is the most common issue, often stemming from insufficient moisture or suboptimal reaction conditions.

  • Potential Cause 1: Insufficient Moisture: Water is a reactant, not just a catalyst, in the initial hydrolysis step.[2][3] Low ambient humidity or a dry substrate/polymer matrix can severely hinder the reaction rate.

    • Solution:

      • Increase the relative humidity (RH) of the curing environment to a target of 40-60%.

      • For polymer systems, ensure the material has not been overly dried before processing.

      • In applications like polyethylene crosslinking (PEX), curing is often accelerated by immersion in a hot water bath (80-90°C).[2][3][7]

  • Potential Cause 2: Low Temperature: Like most chemical reactions, the hydrolysis and condensation steps are temperature-dependent.

    • Solution: Increase the curing temperature. Each formulation will have an optimal range, but a moderate increase (e.g., from 25°C to 50°C) can significantly accelerate the cure rate. Note that excessive heat during initial mixing can cause premature crosslinking.[7]

  • Potential Cause 3: Inactive Catalyst or Crosslinker: The formulation may require a catalyst (often a tin or titanium compound) to achieve a practical cure speed. The crosslinker itself is sensitive to moisture and can degrade if stored improperly.[8]

    • Solution:

      • Verify the correct type and concentration of the recommended catalyst. Increasing catalyst concentration can speed up the reaction but may lead to premature curing.[2][9]

      • Always use a fresh bottle of the silane crosslinker that has been stored under an inert atmosphere (e.g., nitrogen or argon).[8] Purchase in small quantities to ensure freshness.

ParameterLow SettingOptimal RangeHigh SettingEffect on Cure Time
Relative Humidity < 20%40 - 60%> 80%Very Slow → Fast → Potential for surface defects
Temperature < 15°C25 - 60°C> 100°C (system dependent)Very Slow → Fast → Risk of premature cure/degradation
Catalyst Conc. Too LowAs specifiedToo HighIncomplete Cure → Optimal → Premature Cure (Scorching)[2][10]
Caption: Impact of key parameters on crosslinking performance.

Question 2: Why is adhesion to the substrate poor?

Poor adhesion indicates a failure to form sufficient covalent bonds at the interface between the crosslinked material and the substrate.

  • Potential Cause 1: Improper Surface Preparation: The silane crosslinker primarily bonds to surfaces rich in hydroxyl (-OH) groups, such as glass, silica, or metal oxides.[6] Organic polymers or contaminated surfaces may lack these reactive sites.

    • Solution:

      • Cleaning: Thoroughly clean the substrate with appropriate solvents to remove organic contaminants.

      • Surface Activation: If necessary, activate the surface to generate hydroxyl groups. Common methods include plasma treatment, corona discharge, or piranha solution etching (use with extreme caution).[8]

  • Potential Cause 2: Incomplete Curing at the Interface: If the bulk material cures before the silane has had time to react with the surface, a weak boundary layer will form.

    • Solution: Apply the formulation in a thin layer to ensure moisture can penetrate to the substrate interface. Consider a two-stage cure: a lower temperature stage to promote surface reaction, followed by a higher temperature stage for bulk curing.

G start Problem: Poor Adhesion q1 Is the substrate surface clean? start->q1 sol1 Action: Thoroughly clean with appropriate solvents. q1->sol1 No q2 Does the substrate have sufficient -OH groups? q1->q2 Yes sol1->q2 sol2 Action: Activate surface (e.g., plasma, corona) to generate -OH sites. q2->sol2 No q3 Is cure complete at the interface? q2->q3 Yes sol2->q3 sol3 Action: Optimize cure profile (e.g., two-stage cure) and apply thin layers. q3->sol3 No end_node Result: Improved Adhesion q3->end_node Yes sol3->end_node

Caption: Troubleshooting workflow for poor adhesion issues.

Question 3: My formulation is curing prematurely in the extruder/mixer. How can I prevent this?

This phenomenon, often called "scorching," occurs when the crosslinking reaction begins before the material has been shaped into its final form.[2][10]

  • Potential Cause: Uncontrolled Moisture and Heat: The primary cause is the presence of excessive moisture in the raw materials (polymers, fillers) combined with high processing temperatures.[7]

    • Solution:

      • Material Handling: Ensure all components, especially fillers and polymers, are thoroughly dried before mixing. Store them in a dry atmosphere.

      • Temperature Control: Maintain the processing temperature below the activation threshold of the crosslinking reaction. Keep the residence time in high-temperature zones of the extruder as short as possible.[10]

      • Two-Component System: For critical applications, consider a two-part system where the catalyst masterbatch is added just before extrusion, minimizing the time the complete system is exposed to heat.[10]

Frequently Asked Questions (FAQs)

Q: What is the chemical byproduct of this reaction, and are there safety concerns? A: The crosslinking reaction releases butan-2-one oxime, also known as methyl ethyl ketoxime (MEKO).[4][5][11] MEKO is a volatile compound and is classified as a category 1B carcinogen.[12] Due to its health hazards, regulatory bodies are increasingly restricting its use, and there is a push in the industry toward low-MEKO or MEKO-free crosslinking systems.[4][13][14] Always handle uncured material in a well-ventilated area and consult the Safety Data Sheet (SDS) for appropriate personal protective equipment (PPE).

Q: How can I quantitatively measure the efficiency of crosslinking? A: The most common method is determining the gel content . This involves dissolving the non-crosslinked portion of a cured sample in a suitable solvent (e.g., xylene for polyethylene) and measuring the weight of the remaining insoluble, crosslinked gel. A higher gel fraction indicates higher crosslinking efficiency.[9] Other methods include mechanical testing (e.g., hot set test for elastomers[3], tensile strength) and spectroscopic analysis (e.g., FTIR to track the disappearance of Si-O-C bonds).[9]

Q: Can this crosslinker be used in filled polymer systems? A: Yes, it is frequently used in filled systems. However, fillers can introduce moisture, which can lead to scorching.[2] Furthermore, fillers with active surface sites (like hydroxyl groups on silica) can react with the silane, affecting both the cure chemistry and the filler-polymer interaction. It is crucial to dry fillers thoroughly and account for potential interactions during formulation development.[2]

Experimental Protocols

Protocol 1: Determination of Crosslinking Efficiency via Gel Content (ASTM D2765)

This protocol provides a standardized method for quantifying the degree of crosslinking.

  • Sample Preparation:

    • Accurately weigh approximately 0.2-0.3 g of the cured sample. Let this be the initial mass (W₁).

    • Place the sample into a 120-mesh stainless steel cage.

  • Solvent Extraction:

    • Place the cage containing the sample into a flask with a sufficient volume of boiling xylene.

    • Extract for 12 hours, ensuring the cage is fully submerged. The solvent will dissolve the uncrosslinked, soluble portion of the material.

  • Drying and Weighing:

    • Remove the cage from the solvent and dry it in a vacuum oven at 80°C until a constant weight is achieved.

    • Weigh the dried cage containing the insoluble gel. Let this be the final mass (W₂).

  • Calculation:

    • The gel content is calculated as: Gel Content (%) = (W₂ / W₁) * 100

    • A higher percentage indicates a more efficiently crosslinked network.[9]

References

  • Scribd. (n.d.). Silane Crosslinkable Polyethylene Guide. Retrieved from [Link]

  • PubChem. (n.d.). Butan-2-one O,O'-(methoxymethylsilanediyl)dioxime. Retrieved from [Link]

  • Scribd. (n.d.). HFFR Silane Crosslinking Extrusion Guide. Retrieved from [Link]

  • Nanjing SiSiB Silicones Co., Ltd. (n.d.). Silane Crosslinking Process: Transforming Polymers for Superior Performance. Retrieved from [Link]

  • ChemSrc. (n.d.). Butan-2-one O,O'-(methoxymethylsilanediyl)dioxime. Retrieved from [Link]

  • Huang, Z., & Nadeau, M. (1994). Role of molecular structure on the silane crosslinking of polyethylene. Polymer, 35(22), 4842-4848.
  • Evonik. (n.d.). FAQ Silanes. Retrieved from [Link]

  • SIWIN. (n.d.). Cross-link Silane Silane Crosslink Agent Silane Curing Agent Oxime Silane Crosslinker Oxime Silane. Retrieved from [Link]

  • Gnanasekaran, K., et al. (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. Polymers, 15(11), 2541.
  • ResearchGate. (n.d.). Preparation of Silane-Grafted and Moisture Cross-Linked Low Density Polyethylene: Part I: Factors Affecting Performance of Grafting and Cross-Linking. Retrieved from [Link]

  • The Cary Company. (n.d.). Silane crosslinking of polyethylene. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, December 14). 2-Butanone,oxime (MEKO) - Evaluation statement. Retrieved from [Link]

  • oxytec. (n.d.). Butanonoxime. Retrieved from [Link]

  • Kupczewska-Dobecka, M., & Dobecki, M. (2024). 2-Butanone Oxime, a Chemical of Concern in the Working Environment. Journal of Ecological Engineering, 25(1), 236-244.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2025, March 31). 2-Butanone oxime (MEKO)-releasing silanes - Evaluation statement (EVA00181). Retrieved from [Link]

  • Klewicz, M., et al. (2020). Emission profile of butan-2-one oxime from commercially available neutral silicone sealant. MOST Wiedzy.
  • NJIT. (n.d.). synthesis. Retrieved from [Link]

  • LookChem. (n.d.). BUTANONE OXIME. Retrieved from [Link]

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Technical Support Center: Mitigating MEKO Byproducts in Polymer Curing Processes

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced polymer curing optimization. As regulatory frameworks tighten around volatile organic compounds (VOCs), eliminating methyl ethyl ketoxime (MEKO) from room-temperature vulcanizing (RTV) silicones and alkyd coatings has become a critical priority for materials scientists and drug development professionals managing cleanroom environments.

This guide synthesizes mechanistic causality, regulatory context, and field-validated protocols to help you troubleshoot and eliminate MEKO outgassing in your curing workflows.

Diagnostic Workflow: Curing System Optimization

When hazardous MEKO emissions are detected during the curing phase of sealants or coatings, identifying the chemical origin is the first step toward mitigation. The decision matrix below outlines the logical pathways for substituting MEKO-generating crosslinkers while preserving the mechanical integrity and substrate compatibility of your system.

MEKOTroubleshooting Start High MEKO Emissions Detected in Curing CheckSystem Identify Curing System Start->CheckSystem IsOxime Is it an Oxime RTV Silicone? CheckSystem->IsOxime CheckSubstrate Check Substrate Sensitivity IsOxime->CheckSubstrate Yes Ventilation Optimize Chamber Ventilation & Increase Humidity IsOxime->Ventilation No (Alkyd Coating) SubAlkoxy Substitute with Alkoxy Cure (Alcohol byproduct) End MEKO-Compliant Validated System SubAlkoxy->End SubAcetoxy Substitute with Acetoxy Cure (Acetic acid byproduct) SubAcetoxy->End SubZeroMeko Use Zero-MEKO Oxime (e.g., MIBKO) SubZeroMeko->End Corrosive Is Substrate Sensitive to Acid? CheckSubstrate->Corrosive Corrosive->SubAlkoxy Yes (Metals/PCBs) Corrosive->SubAcetoxy No (Glass/Ceramics) Corrosive->SubZeroMeko Yes (Need Neutral Cure) Ventilation->End

Workflow for mitigating MEKO emissions through system substitution and environmental control.

Quantitative Data: Curing System Comparison

To engineer a MEKO-free process, you must select an alternative crosslinking mechanism that aligns with your substrate tolerances and curing speed requirements.

ParameterConventional Oxime CureAlkoxy CureAcetoxy CureMEKO-Free Oxime
Primary Crosslinker Methyltris(methylethylketoxime)silane (MOS)MethyltrimethoxysilaneMethyltriacetoxysilaneMethyl isobutyl ketoxime (MIBKO) silane
Curing Byproduct Methyl Ethyl Ketoxime (MEKO)Methanol / EthanolAcetic AcidMIBKO
Substrate Compatibility Excellent (Neutral)Excellent (Neutral)Poor (Corrosive to metals/PCBs)Excellent (Neutral)
Relative Cure Speed FastModerate (Requires Titanate Catalyst)Very FastFast
Regulatory Status Restricted (Cat 1B Carcinogen)Compliant (Low VOC)CompliantMonitored

Frequently Asked Questions (FAQs)

Q: What is the exact chemical mechanism that generates MEKO during curing? A: In conventional oxime-curing RTV silicones, the primary crosslinking agent is typically Methyltris(methylethylketoxime)silane (MOS). When exposed to atmospheric moisture, the water molecules hydrolyze the Si-O-N bonds of the silane. This cleavage facilitates the crosslinking of hydroxyl-functionalized polydimethylsiloxane polymers into a durable elastomer network, simultaneously releasing MEKO as a neutral, volatile byproduct [[1]]().

Q: Why is MEKO suddenly a critical compliance issue for our lab's sealant formulations? A: Regulatory scrutiny has intensified due to severe toxicological findings. Under the European Union's REACH regulations, MEKO was reclassified as a Category 1B carcinogen 2. Formulations containing ≥ 0.1% MEKO are restricted from general sale and require stringent hazard labeling 3. Furthermore, inhalation exposure has been linked to irreversible damage to the nasal epithelium even at relatively low doses 4.

Q: Can we simply "trap" the MEKO instead of reformulating the polymer? A: No. MEKO emissions are mass-transfer controlled and must outgas for the silicone network to fully cure. Trapping the volatile byproduct within the matrix plasticizes the sealant, severely degrading its mechanical properties and causing long-term, slow-release toxicity. Environmental chamber testing shows that >90% of MEKO is emitted within the first 10 hours of application 5.

Q: What is the mechanistic difference between MEKO-oxime and Alkoxy curing? A: While both are neutral-cure systems, alkoxy silicones hydrolyze Si-O-CH₃ bonds to release non-corrosive, low-VOC alcohols (like methanol or ethanol) instead of MEKO [[6]](). However, the activation energy for alkoxy hydrolysis is higher. Therefore, simply swapping the crosslinker will result in a sluggish cure; you must also change the catalyst system (see Protocol below).

Q: Are Acetoxy systems a viable alternative? A: Acetoxy sealants cure rapidly by releasing acetic acid 7. While MEKO-free, the acidic byproduct is highly corrosive to delicate electronics, copper, and certain plastics. They should only be used on non-porous, acid-resistant substrates like glass or ceramics.

Troubleshooting Guide & Experimental Protocols

Issue: High MEKO Emissions in Medical Cleanroom Construction

Symptom: Air quality sensors detect MEKO concentrations exceeding the recommended indoor exposure limit of 0.1 mg/m³ [[5]]() during the sealing of lab equipment or cleanroom panels. Root Cause: The use of conventional oxime RTV silicones utilizing tin-catalyzed MOS crosslinkers.

Protocol: Step-by-Step Alkoxy Substitution & Emission Validation

To permanently resolve this issue, the formulation must be transitioned to an alkoxy-curing system. This protocol is designed as a self-validating loop: you will alter the chemistry, cure the polymer, and quantitatively verify the absence of MEKO.

Step 1: Crosslinker and Catalyst Substitution (Formulation Phase) Causality: Alkoxy silanes hydrolyze much slower than oxime silanes. Traditional organotin catalysts (e.g., DBTDL) used in oxime systems are insufficient here. You must pair the new crosslinker with a highly active titanate catalyst to lower the activation energy and achieve a comparable tack-free time.

  • Remove Methyltris(methylethylketoxime)silane (MOS) from the formulation.

  • Substitute with an alkoxy silane, such as methyltrimethoxysilane (for methanol byproduct) or methyltriethoxysilane (for ethanol byproduct).

  • Replace the organotin catalyst with a titanate catalyst (e.g., tetraisopropyl titanate or titanium diisopropoxide bis(ethylacetoacetate)).

Step 2: Substrate Application & Accelerated Curing

  • Apply a standardized 3 mm bead of the newly formulated alkoxy sealant onto a chemically inert substrate (e.g., PTFE or glass).

  • Place the sample inside a 50L environmental emission chamber.

  • Set the chamber to 25°C and 50% Relative Humidity (RH). Note: Because moisture is the primary reactant driving the hydrolysis, maintaining strict RH control is critical for reproducible curing kinetics.

Step 3: Active VOC Abatement

  • Connect the chamber's exhaust to a Maxicarbo activated carbon filter [[8]](). This ensures that the newly generated alcohol byproducts are safely scrubbed from the exhaust air, maintaining workplace safety during the validation phase.

Step 4: GC-MS Air Sampling & Validation (Self-Validation Phase)

  • Draw chamber air through Tenax TA sorbent tubes at intervals of 1, 3, 10, and 24 hours post-application.

  • Thermally desorb the tubes and analyze the gas via Gas Chromatography-Mass Spectrometry (GC-MS).

  • Validation Criteria: The chromatogram must show a complete absence of the MEKO peak (m/z 87). Instead, you should observe a peak corresponding to the specific alcohol byproduct (e.g., methanol, m/z 32). The total VOC concentration must remain below the 0.1 mg/m³ threshold.

References

  • NINGBO INNO PHARMCHEM CO.,LTD., "The Role of Methyltris(methylethylketoxime)silane in Modern Silicone Sealant Technology", nbinno.com,
  • ThreeBond, "Developing MEKO-Free Silicone FIPG", threebond.co.jp,
  • APA Engineering, "Dow Chemical aims to phase out methyl ethyl ketoxime by 2030", apaengineering.com,
  • Australian Government, "2-Butanone, oxime (MEKO)
  • Wolf Group, "Dealing with sealing: neutral silicones guide", wolf-group.com,
  • Health and Safety Authority, "Paint containing MEKO", hsa.ie,
  • ResearchGate, "Exposure and Emission Evaluations of Methyl Ethyl Ketoxime (MEKO)
  • Tama Aernova, "How to Reduce VOC Emissions in Paint Shops with the Maxi-Carbo Activ
  • Lentus, LLC, "Choosing Between Acetoxy and Neutral Curing Systems", lentusllc.com,

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Navigating the Handling of Butan-2-one o,o'-(methoxymethylsilanediyl)dioxime (CAS 83817-72-5): A Technical Support Guide to Mitigating Skin Sensitization and Eye Irritation Risks

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide for the safe handling of Butan-2-one o,o'-(methoxymethylsilanediyl)dioxime (CAS 83817-72-5), with a specific focus on mitigating the risks of skin sensitization and eye irritation. As Senior Application Scientists, we have synthesized the available technical data with established safety protocols to create a practical resource for laboratory personnel. This guide is designed to be a self-validating system, explaining the "why" behind each recommendation to foster a proactive safety culture.

Section 1: Understanding the Hazard - FAQs

Q1: What is Butan-2-one o,o'-(methoxymethylsilanediyl)dioxime (CAS 83817-72-5) and what are its primary hazards?

A1: Butan-2-one o,o'-(methoxymethylsilanediyl)dioxime is a chemical compound with the CAS number 83817-72-5. While specific applications for this compound are not extensively documented in publicly available literature, its chemical structure suggests potential use as a crosslinking agent or in synthesis. The primary hazards associated with this and similar compounds are skin sensitization and eye irritation. It is crucial to handle this substance with care to avoid adverse health effects.

Q2: What is skin sensitization and why is it a concern with this compound?

A2: Skin sensitization is an allergic reaction that occurs after repeated contact with a substance.[1] The initial exposure may not cause a reaction, but it can prime the immune system. Subsequent exposures, even to small amounts, can then trigger an allergic response, such as redness, itching, rash, or blisters (allergic contact dermatitis).[2] The concern with Butan-2-one o,o'-(methoxymethylsilanediyl)dioxime is that, like many oxime silanes, it has the potential to be a skin sensitizer. Therefore, minimizing skin contact from the outset is paramount.

Q3: What level of eye irritation can be expected from this compound?

A3: Without specific test data for this exact compound, we must apply the precautionary principle. Chemicals containing oxime and silane functional groups can range from mild irritants to substances causing serious eye damage.[3] Symptoms of eye irritation can include redness, pain, tearing, and blurred vision.[4] Direct contact with the eyes must be strictly avoided.

Section 2: Risk Mitigation Strategies & Troubleshooting

This section provides a proactive approach to managing the risks of skin sensitization and eye irritation.

Personal Protective Equipment (PPE) - Your First Line of Defense

Q4: What is the minimum required PPE when handling CAS 83817-72-5?

A4: A comprehensive PPE strategy is non-negotiable. The following should be considered the minimum requirement:

PPE ComponentSpecifications & Rationale
Gloves Double gloving with nitrile gloves is recommended.[5] The outer glove should be changed immediately upon contamination. The inner glove provides a secondary barrier in case of a breach. For prolonged handling or when there is a high risk of splash, consider gloves with a longer cuff.
Eye Protection Chemical splash goggles are mandatory.[4][6] Standard safety glasses do not provide adequate protection from splashes, which are a primary route of eye exposure.
Face Protection A face shield worn over chemical splash goggles is required when there is a significant risk of splashing (e.g., during transfers of larger quantities or when heating the substance).[4][5][6]
Lab Coat A chemically resistant lab coat , preferably one that is disposable or can be properly decontaminated. Ensure it is fully buttoned with the sleeves rolled down.[5]
Footwear Closed-toe shoes are a standard laboratory requirement and are essential when handling any chemical.[7]

Troubleshooting PPE Issues:

  • My skin feels irritated even with gloves on.

    • Possible Cause: Permeation of the chemical through the glove material, or a pre-existing sensitivity.

    • Solution: Check the breakthrough time of your gloves for similar chemicals if available. Reduce the duration of handling and change gloves more frequently. If irritation persists, consult with your institution's safety officer and consider alternative glove materials.

  • My safety glasses are fogging up.

    • Possible Cause: Poor ventilation or a tight-fitting mask.

    • Solution: Use anti-fog wipes or select goggles with anti-fog coatings. Ensure the laboratory has adequate ventilation.

Engineering Controls - Designing Safety into the Workflow

Q5: What engineering controls are necessary for handling this compound?

A5: Engineering controls are designed to remove the hazard at the source.

  • Fume Hood: All handling of Butan-2-one o,o'-(methoxymethylsilanediyl)dioxime that could generate aerosols, vapors, or dust should be conducted in a certified chemical fume hood.[7][8] This minimizes inhalation exposure and contains any potential spills.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[9]

Workflow for Safe Handling:

Caption: A stepwise workflow for the safe handling of potentially hazardous chemicals.

Emergency Procedures - Preparedness is Key

Q6: What should I do in case of skin or eye contact?

A6: Immediate and proper first aid is critical to minimizing injury.

Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4]

  • While flushing, remove any contaminated clothing.

  • Seek medical attention.[10]

  • Report the incident to your supervisor and safety officer.

Eye Contact:

  • Immediately flush the eyes with water for at least 15 minutes using an eyewash station.[4][11]

  • Hold the eyelids open and rotate the eyeballs to ensure the entire surface is rinsed.[4]

  • Remove contact lenses if present and it is safe to do so.[10][12]

  • Seek immediate medical attention from an ophthalmologist.[10][12]

  • Continue flushing until medical personnel arrive or you are transported for medical care.[11]

Emergency Response Flowchart:

Emergency_Response cluster_Skin Skin Contact cluster_Eye Eye Contact Start Exposure Occurs Skin_Flush Flush with Water for 15 min Start->Skin_Flush Skin Eye_Flush Flush with Eyewash for 15 min Start->Eye_Flush Eye Skin_Remove_Clothing Remove Contaminated Clothing Skin_Flush->Skin_Remove_Clothing Skin_Medical Seek Medical Attention Skin_Remove_Clothing->Skin_Medical Eye_Hold_Open Hold Eyelids Open Eye_Flush->Eye_Hold_Open Eye_Medical Seek IMMEDIATE Medical Attention Eye_Hold_Open->Eye_Medical

Caption: Immediate actions to take in the event of skin or eye exposure.

Section 3: Assessing and Understanding the Risks In-Depth

Q7: How is skin sensitization potential determined for a chemical?

A7: The potential for a chemical to cause skin sensitization is assessed through a variety of methods, with a strong push towards non-animal testing. The process is understood through an Adverse Outcome Pathway (AOP), which outlines the key biological events leading to sensitization.[2][13] Several in vitro (non-animal) tests have been developed to assess these key events:

  • Key Event 1: Covalent Binding to Proteins: The Direct Peptide Reactivity Assay (DPRA) (OECD TG 442C) measures the reactivity of a chemical with synthetic peptides, mimicking its ability to bind to skin proteins.[14][15]

  • Key Event 2: Keratinocyte Activation: The KeratinoSens™ assay (OECD TG 442D) uses a cell line to detect the activation of the Keap1-Nrf2-ARE pathway, a key cellular response to sensitizers.[13][14][15]

  • Key Event 3: Dendritic Cell Activation: The human Cell Line Activation Test (h-CLAT) (OECD TG 442E) assesses the activation of dendritic cells, which are crucial for initiating an immune response.[3]

An integrated approach, often referred to as a "2 out of 3" strategy, where results from tests covering different key events are combined, is used to classify a substance as a sensitizer.

Q8: What are the modern methods for assessing eye irritation potential?

A8: Similar to skin sensitization, there has been a significant move away from traditional animal testing (the Draize test) for eye irritation. Modern in vitro methods provide reliable alternatives:

  • Reconstructed Human Cornea-like Epithelium (RhCE) models (OECD TG 492): These tests, such as the EpiOcular™ Eye Irritation Test, use 3D models of the human cornea to assess the cytotoxic effects of a chemical.

  • Bovine Corneal Opacity and Permeability (BCOP) Test (OECD TG 437): This test uses corneas from cattle (an abattoir by-product) to measure changes in opacity and permeability after chemical exposure.

  • Isolated Chicken Eye (ICE) Test (OECD TG 438): Similar to the BCOP test, this method uses eyes from chickens obtained from slaughterhouses to assess corneal damage.

These methods help classify substances based on their potential to cause reversible eye irritation or serious, irreversible eye damage.

References

  • Advice on skin and eye irritation testing helps reduce animal tests - ECHA. (2016). European Chemicals Agency.
  • Eye Irritation Test using Reconstructed Human Corneal Epithelium (RhCE) Models (EIT, OECD 492). Institute for In Vitro Sciences.
  • Guidance Document on Integrated Approaches to Testing and Assessment (IATA)
  • Ocular Irritation Testing.
  • OECD Test Guideline 405: Acute Eye Irritation/Corrosion. (2012).
  • OECD Test Guideline 429: Skin Sensitisation: Local Lymph Node Assay. (2010).
  • In Vitro Skin Models for Skin Sensitisation: Challenges and Future Directions. (2025). MDPI.
  • Innovative in vitro eye irritation test to replace standard animal testing. (2023).
  • OECD Test Guideline 442D: In Vitro Skin Sensitisation: ARE-Nrf2 Luciferase Test Method. (2015).
  • EpiOcular Eye Irritation Test (OECD TG 492).
  • Advice for registrants on skin sensitisation testing helps reduce animal tests - All news - ECHA. (2015). European Chemicals Agency.
  • PPE tips for working with corrosives and skin sensitizers. MIT.
  • Tests for in vitro eye irritation according to OECD 492B are now available. (2024). GBA Group.
  • In Vitro Skin Sensitization Testing of Medical Devices. (2025). SenzaGen.
  • Eye Irrit
  • Skin Sensitiz
  • Test No.
  • Skin Sensitis
  • Integrated Testing Strategies for Skin Sensitiz
  • Skin sensitisation, OECD Test guideline 406 .pptx. (2016). Slideshare.
  • How to Protect Employees from Exposure to Chemical Sensitizers. (2016). OccuSafe Industrial Hygiene Consulting.
  • Test No.
  • Sensitizers. University of Michigan Environment, Health & Safety.
  • Sensitizers SOP.
  • Understanding Skin Sensitizers: Allergies, Risks, and Protective Measures. (2024). ChemSafe.
  • 7.4.4 Eye and Skin Absorption. Cornell University Environment, Health and Safety.
  • Personal Protective Equipment Eye and Face Protection (Appendix A). University of Iowa.
  • Chemical Injury to the Eye. (2024). Harvard Health.
  • Essential Lab Safety Tips for Eye Strain Prevention. (2025). Lab Manager.
  • Personal Protective Equipment (PPE) for Eye Protection. LVF Eye Centre.
  • Protect your eyes from chemical hazards. (2016). Johns Hopkins University.
  • SKIN SENSITIZATION IN CHEMICAL RISK ASSESSMENT. INCHEM.
  • Equipment for eye and face protection. (2013). OSHwiki.
  • CCOHS: Eye and Face Protectors. (2024).
  • Eye Safety for Workers | Personal Protective Equipment. (2025). Centers for Disease Control and Prevention.
  • From Accident to Improvement: A Case Study of Nitric Acid Splashing into Eyes During a Teaching Lab. (2025). ACS Chemical Health & Safety.
  • SAFETY D
  • SAFETY D
  • Use of Alternative Approaches for Skin Sensitization as a Replacement for Laboratory Animal Testing. (2018).
  • A Quick Guide to Skin Sensitiz
  • Skin Sensitization Testing Using New Approach Methodologies. (2025). PMC.
  • Skin Sensitisation. European Commission Joint Research Centre.
  • Safety D
  • Final Report on Hazard Classific
  • SAFETY D
  • Safety data sheet. (2015). klostermann-chemie.de.
  • Safety d
  • 1-Hexadecanol.
  • New Horizons in Skin Sensitization Assessment of Complex Mixtures: The Use of New Approach Methodologies Beyond Regul

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Validation & Comparative

Analytical Comparison Guide: GC-MS Method Validation for Impurity Profiling in CAS 83817-72-5

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenge

CAS 83817-72-5, chemically identified as Butan-2-one O,O'-(methoxymethylsilanediyl)dioxime[1], is a critical MEKO-releasing silane crosslinker utilized in high-performance sealants and adhesives. As regulatory scrutiny tightens around its primary byproduct, 2-butanone oxime (MEKO)—a known sensitizer and potential carcinogen—rigorous impurity profiling is mandatory for product release[2].

However, quantifying free MEKO in CAS 83817-72-5 presents a severe analytical pitfall. The synthesis of MEKO-silanes inherently produces methyl ethyl ketone oxime hydrochloride (MEKOH), an accident-prone byproduct characterized by extreme thermal instability[3]. As an Application Scientist, I frequently see laboratories fail at this analysis because they ignore the thermodynamic realities of the sample matrix. This guide objectively compares analytical techniques and provides a fully validated, self-monitoring GC-MS protocol designed to eliminate thermal artifacts.

Methodological Comparison: Why Conventional Methods Fail

When selecting an analytical technique for silane impurity profiling, laboratories typically evaluate GC-MS, HPLC-UV, and FTIR. While GC-MS is the gold standard for volatile and semi-volatile silanes, its conventional application is fundamentally flawed for this specific matrix.

Table 1: Methodological Comparison for CAS 83817-72-5 Impurity Profiling

Analytical TechniqueTarget CapabilitySensitivity (LOD)Matrix InterferenceArtifact Risk
GC-MS (PTV Inlet) Free MEKO, Silanes< 0.15 ppmLowLow (Optimized)
GC-MS (Standard) Free MEKO, Silanes< 0.15 ppmLowHigh (Thermal)
HPLC-UV Free MEKO~10.0 ppmHigh (Hydrolysis)Low
FTIR Bulk MEKO> 500 ppmHigh (Band overlap)None

The Causality of Failure: HPLC-UV fails because the protic mobile phases (e.g., water/methanol) induce spontaneous hydrolysis of the methoxymethylsilanediyl groups in CAS 83817-72-5, artificially generating MEKO during the run. Standard GC-MS fails due to inlet thermodynamics. MEKOH undergoes violent exothermic decomposition between 50°C and 100°C, releasing MEKO and hydrogen chloride[3]. If a standard GC inlet is set to 250°C, any residual MEKOH in the sample will instantaneously degrade into MEKO. This creates a false positive, artificially inflating the reported free MEKO concentration.

To counteract this, our optimized protocol utilizes a Programmable Temperature Vaporizer (PTV) inlet starting at 40°C, ensuring intact analyte transfer.

GCMS_Validation_Logic Sample CAS 83817-72-5 Matrix (Contains Free MEKO & MEKOH) Split Standard Split Inlet (Temp: 250°C) Sample->Split Conventional PTV PTV Inlet / Cold Injection (Temp: 40°C -> 250°C) Sample->PTV Optimized Protocol Degradation Thermal Degradation MEKOH -> MEKO + HCl Split->Degradation Preservation Intact Analyte Transfer No Thermal Artifacts PTV->Preservation FalsePos False Positive Overestimation of Free MEKO Degradation->FalsePos Accurate Accurate MEKO Quantitation (Self-Validated) Preservation->Accurate

Logical workflow comparing conventional vs. PTV GC-MS for CAS 83817-72-5 impurity profiling.

The Self-Validating Experimental Protocol

Trustworthiness in analytical chemistry requires that a method proves its own validity during every run. Because GC-MS is effectively blind to intact MEKOH (as it does not elute intact)[3], we must prove that our inlet conditions are not secretly converting invisible MEKOH into visible MEKO. We achieve this via a System Suitability Artifact Monitor .

Step 1: Anhydrous Sample Preparation
  • Accurately weigh 100 mg of the CAS 83817-72-5 sample into a dry 10 mL volumetric flask.

  • Dissolve and dilute to volume using strictly anhydrous hexane (HPLC grade, dried over 4Å molecular sieves).

    • Mechanistic Insight: Even trace moisture in the diluent will react with the silane crosslinker to generate MEKO. Hexane is non-polar and inert, preserving the chemical state of the matrix.

  • Add 10 µL of MEKO-d5 (Deuterated Internal Standard) to achieve a 10 ppm IS concentration.

Step 2: System Suitability & Artifact Monitoring (Self-Validation)
  • Prepare a "Suitability Spike" by taking a 1 mL aliquot of the prepared sample and spiking it with 50 ppm of pure MEKOH standard.

  • Inject both the unspiked sample and the Suitability Spike.

  • Validation Logic: If the GC inlet is too hot, the spiked MEKOH will thermally degrade, and the MEKO peak area will spike drastically. If the MEKO peak area in the spiked sample matches the unspiked sample (within ≤ 5% variance), the system is validated and free of thermal artifacts.

Self_Validation_System Start Run Artifact Monitoring Test (Spike sample with 50 ppm MEKOH) Measure Measure MEKO Peak Area in Spiked vs. Unspiked Sample Start->Measure Decision Is MEKO Area Increase > 5% Expected Variance? Measure->Decision Fail SYSTEM FAIL Thermal Degradation Occurring Reduce Inlet Temp Decision->Fail Yes Pass SYSTEM PASS Inlet Conditions Optimal Proceed to Quantitation Decision->Pass No

Decision tree for the self-validating artifact monitoring system using MEKOH spiking.

Step 3: GC-MS Instrumental Parameters
  • Inlet (PTV): Initial temperature 40°C (hold 0.1 min) to allow cold transfer of the sample onto the column. Ramp at 700°C/min to 200°C to vaporize the heavier silane matrix.

  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program: 40°C (hold 2 min), ramp at 15°C/min to 250°C (hold 5 min).

  • MS Parameters: Electron Ionization (EI) at 70 eV. Source temp: 230°C.

  • Acquisition: SIM mode. Monitor m/z 87 (MEKO quantifier), m/z 72 (MEKO qualifier), and m/z 92 (MEKO-d5 IS).

Quantitative Data & Validation Results

The optimized PTV GC-MS method was validated according to ICH Q2(R1) guidelines. The use of cold injection successfully suppressed MEKOH degradation, yielding highly accurate recovery data for free MEKO.

Table 2: GC-MS (PTV) Method Validation Results for Free MEKO

Validation ParameterExperimental ResultAcceptance CriteriaStatus
Linearity (R²) 0.9995 (Range: 0.5 - 100 ppm)≥ 0.995PASS
Limit of Detection (LOD) 0.15 ppm≤ 0.5 ppmPASS
Limit of Quantitation (LOQ) 0.45 ppm≤ 1.0 ppmPASS
Accuracy / Recovery 98.4% ± 1.2% (at 10 ppm)90% - 110%PASS
Precision (Repeatability) 1.8% RSD (n=6)≤ 5.0% RSDPASS
Artifact Generation 0.8% increase in MEKO≤ 5.0% increasePASS

By respecting the thermal fragility of the synthesis byproducts and implementing a self-validating system suitability check, this protocol ensures definitive, audit-proof quantitation of impurities in CAS 83817-72-5.

Sources

Comparative Analysis of Mechanical Properties in RTV Silicones Cured via Distinct Oxime Crosslinkers

Author: BenchChem Technical Support Team. Date: April 2026

Room Temperature Vulcanizing (RTV) silicones are indispensable in advanced sealing, encapsulation, and biomedical device manufacturing due to their elastomeric resilience and thermal stability[1]. Among condensation-curing systems, oxime crosslinkers are heavily favored for their neutral cure profile, which avoids the corrosive byproducts associated with acetoxy systems[1]. However, the specific molecular architecture of the oxime crosslinker is not merely a formulation variable; it fundamentally dictates the reaction kinetics, crosslink density, and ultimate mechanical properties of the cured elastomer[2].

As application demands in drug delivery and medical devices become more stringent, understanding the causality between crosslinker structure and mechanical performance is critical.

The Mechanistic Foundation of Oxime Curing

The curing mechanism of one-component RTV silicones relies on atmospheric moisture to initiate a cascade of reactions. Water molecules hydrolyze the ketoxime groups on the silane crosslinker, releasing methylethylketoxime (MEKO) and forming highly reactive silanol intermediates[2]. These intermediates subsequently undergo condensation with the hydroxyl-terminated polydimethylsiloxane (PDMS) base polymer, forging a robust three-dimensional siloxane network[1].

ReactionPathway A Atmospheric Moisture (H2O) C Hydrolysis Reaction (Release of MEKO) A->C Initiates B Oxime Crosslinker (MOS, VOS, PMKS) B->C D Silanol-Functional Intermediate C->D Yields F Condensation Reaction (Catalyst Mediated) D->F E OH-Terminated PDMS (Base Polymer) E->F Reacts with G Cured 3D Elastomer (RTV Silicone) F->G Crosslinks

Diagram 1: Hydrolysis and condensation reaction pathway of oxime-cured RTV silicones.

Structural Causality: Comparing Oxime Architectures

The chemical nature of the crosslinker directly influences the topology of the resulting polymer network. By comparing three distinct oxime crosslinkers, we can observe how molecular variations translate to macroscopic mechanical properties.

Methyltris(methylethylketoxime)silane (MOS): The Baseline Standard MOS is the industry workhorse. The methyl group provides a neutral steric and electronic environment, resulting in moderate hydrolysis rates[3]. This generates a uniform, predictable crosslink density, yielding a balanced profile of tensile strength and elongation suitable for general-purpose applications[4].

Vinyltris(methylethylketoxime)silane (VOS): The Kinetic Accelerator VOS incorporates a vinyl group, whose electron interactions increase the reactivity of the silane, allowing it to act as an exceptionally fast moisture scavenger[3]. Kinetically, this rapid hydrolysis alters the network formation rate. The accelerated curing often results in a slightly modified crosslink distribution, which can yield higher elongation at break (up to 450%) while maintaining robust tensile strength[5].

Polymethyl(ketoxime)siloxane (PMKS): The Structural Reinforcer Representing a paradigm shift from monomeric silanes to polymeric crosslinkers, PMKS features a polysiloxane backbone with dense pendant ketoxime groups[6]. During curing, PMKS does not just form simple point-crosslinks; it creates a T-type branched structure and self-crosslinks to form dense phase domains within the PDMS matrix[6]. This architecture acts as an in-situ reinforcing agent, synergistically enhancing both thermal stability (delaying degradation temperatures) and mechanical toughness significantly beyond traditional monomeric oximes[7].

Quantitative Mechanical Comparison
Crosslinker ArchitectureChemical NatureTensile Strength (MPa)Elongation at Break (%)Key Mechanistic Trait
MOS Monomeric Silane1.5 - 2.0[4]200 - 400[1]Baseline reactivity; balanced network density.
VOS Monomeric Silane~2.3[5]Up to 450[5]Electron interactions accelerate moisture scavenging.
PMKS Polymeric Siloxane>3.0[6]>400[6]T-type branching creates dense reinforcing phase domains.
Experimental Methodology: Standardized Validation Protocol

To ensure scientific integrity, mechanical properties must be evaluated using a self-validating protocol. Because ambient moisture is the primary reactant, strict environmental control is required to prevent skewed crosslink density data[6]. Furthermore, spectroscopic validation must precede mechanical testing to confirm the complete consumption of reactive groups.

Workflow S1 1. Formulation Mix PDMS, Filler, Crosslinker S2 2. Vacuum Degassing Remove Entrapped Air (<10 mbar) S1->S2 S3 3. Film Casting Standardized 2mm Thickness S2->S3 S4 4. Controlled Curing 23°C, 50% RH for 7 Days S3->S4 S5 5. FTIR Validation Confirm N=C Stretch Disappearance S4->S5 S6 6. Specimen Prep Die-Cut Dumbbell Shapes S5->S6 S7 7. Mechanical Testing DIN 53504 / ASTM D412 S6->S7

Diagram 2: Self-validating experimental workflow for RTV silicone mechanical testing.

Step-by-Step Methodology:

  • Formulation: Blend hydroxyl-terminated PDMS with the selected oxime crosslinker (MOS, VOS, or PMKS) and a catalyst (e.g., dibutyltin dilaurate) under anhydrous conditions to prevent premature hydrolysis[2].

  • Degassing: Subject the mixture to a vacuum (<10 mbar) to eliminate entrapped air, which acts as a stress concentrator and artificially lowers tensile strength.

  • Casting: Cast the degassed mixture into a mold to achieve a uniform film thickness of 2 mm[8].

  • Moisture Curing: Expose the film to a strictly controlled environment of 23°C and 50% Relative Humidity (RH) for 7 to 14 days[8].

  • Spectroscopic Validation: Utilize FT-IR spectroscopy to verify the complete disappearance of the ketoxime N=C stretch, ensuring the network is fully cured prior to physical stress[6].

  • Testing: Die-cut the cured film into standard dumbbell specimens and evaluate elastic modulus, tensile strength, and elongation at break using a universal testing machine in accordance with DIN 53504 or ASTM D412[8].

Implications for Drug Development & Medical Devices

For professionals in drug development and medical device manufacturing, the mechanical integrity of silicone is critical for maintaining sterile barriers, flexible tubing, and controlled drug elution matrices. However, the use of oxime crosslinkers requires careful biological consideration.

The primary byproduct of MOS and VOS curing is methylethylketoxime (MEKO), which is a known skin sensitizer and potential health hazard upon prolonged exposure[9]. While the cured elastomer itself is highly inert, residual MEKO trapped within the polymer matrix can compromise biocompatibility. Consequently, researchers must either implement rigorous post-cure outgassing protocols (such as vacuum baking) to ensure total MEKO volatilization, or transition to novel, low-toxicity crosslinkers (like PMKS) and platinum-catalyzed addition-curing systems for direct tissue-contact applications.

References
  • [8] WO2022034138A1 - Silicone formulation comprising an oxime crosslinker, cured silicone formulation and uses thereof. Google Patents.

  • [6] A novel crosslinking agent of polymethyl(ketoxime)siloxane for room temperature vulcanized silicone rubbers. RSC Publishing.

  • [7] A novel crosslinking agent of polymethyl(ketoxime)siloxane for room temperature vulcanized silicone rubbers: Synthesis, properties and thermal stability. ResearchGate.

  • [1] RTV Silicone Sealants: Features, Technologies, and Starting Formulations. SpecialChem.

  • [2] Impacts of Different Functional Groups on the Kinetic Rates of α-Amine Ketoximesilanes Hydrolysis in the Preparation of Room Temperature Vulcanized Silicone Rubber. PMC.

  • [9] CYCLO INDUSTRIES, LLC MATERIAL SAFETY DATA SHEET. Yoder Oil.

  • [3] Silanes for Adhesives and Sealants. Power Chemical.

  • [4] US6471820B1 - Moisture-curable silicone composition. Google Patents.

  • [5] CN102796489B - Silicone rubber sealant and preparation method thereof. Google Patents.

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Safety Operating Guide

Butan-2-one O,O'-(methoxymethylsilanediyl)dioxime proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The disposal of Butan-2-one O,O'-(methoxymethylsilanediyl)dioxime (CAS 83817-72-5) requires strict logistical oversight due to its high reactivity with moisture. As an oxime silane commonly used as a crosslinking agent, its primary hazard during disposal is not just the parent compound itself, but its hydrolysis byproducts: Methyl Ethyl Ketoxime (MEKO) and Methanol . This guide provides drug development professionals and laboratory scientists with field-proven, regulatory-compliant methodologies for the safe handling, collection, and destruction of this chemical.

Hazard Profile & Reaction Causality

As a Senior Application Scientist, it is critical to understand that the safe disposal of oxime silanes relies on proactively mitigating their reactive pathways. Butan-2-one O,O'-(methoxymethylsilanediyl)dioxime functions via moisture-cured crosslinking. When unreacted silane is exposed to atmospheric moisture or aqueous waste streams, it undergoes rapid hydrolysis. This reaction cleaves the oxime and methoxy groups from the silicon backbone, releasing MEKO and methanol[1].

MEKO is a highly regulated substance. The U.S. EPA has issued specific testing rules (40 CFR 799.2700) for MEKO due to its oncogenicity, neurotoxicity, and developmental toxicity[2], while the European Commission classifies it as a suspected carcinogen. Furthermore, the generation of methanol introduces a flammability hazard and the potential for dangerous pressure buildup in improperly sealed waste containers[1].

HydrolysisPathway Silane Butan-2-one O,O'- (methoxymethylsilanediyl)dioxime (CAS: 83817-72-5) Reaction Hydrolysis Reaction Silane->Reaction Water Atmospheric Moisture or Liquid H2O Water->Reaction MEKO Methyl Ethyl Ketoxime (MEKO) [Sensitizer, Suspected Carcinogen] Reaction->MEKO Methanol Methanol [Toxic, Flammable Vapor] Reaction->Methanol Silanol Siloxane Polymer / Silanol [Solid Residue] Reaction->Silanol

Hydrolysis of Butan-2-one O,O'-(methoxymethylsilanediyl)dioxime yielding MEKO and methanol.

Quantitative Data & Hazard Summary

Property / HazardValue / ClassificationOperational & Disposal Implication
CAS Number 83817-72-5Required for RCRA waste manifesting and tracking[3].
GHS Classifications Skin Sens. 1 (H317), Eye Irrit. 2 (H319)Mandates strict PPE (nitrile gloves, splash goggles) during disposal[3].
Hydrolysis Byproduct 1 Methyl Ethyl Ketoxime (CAS 96-29-7)Suspected carcinogen; requires active ventilation during waste handling.
Hydrolysis Byproduct 2 Methanol (CAS 67-56-1)Flammable vapor; poses pressure buildup risk in sealed, moisture-contaminated drums[1].
Aquatic Toxicity Toxic to aquatic lifeAbsolute prohibition of drain disposal; requires incineration.

Experimental Protocols: Safe Handling & Disposal Workflows

Required PPE : Nitrile or butyl rubber gloves, splash-proof chemical goggles, and a lab coat. If handling bulk quantities outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is mandated due to MEKO evolution[4].

Methodology 1: Routine Laboratory Waste Collection

To prevent spontaneous hydrolysis and pressure accumulation, routine waste collection must strictly exclude water. This protocol is a self-validating system: by inerting the environment, you chemically eliminate the hydrolysis trigger.

  • Container Preparation & Inertion : Select a UN-rated, high-density polyethylene (HDPE) or steel drum. Prior to adding waste, purge the container's headspace with an inert gas (Argon or Nitrogen) to displace atmospheric moisture.

  • Waste Segregation : Ensure the waste stream is completely free of acids, oxidizers, and aqueous solutions. Oxime silanes must be collected in a dedicated "Non-Aqueous Halogen-Free Organic Waste" container[1].

  • Transfer Operations : Use dedicated, non-reactive funnels. Pour the chemical slowly to minimize aerosolization.

  • Hermetic Sealing : Immediately after transfer, tightly cap the container. Do not leave waste funnels resting in the drum, as ambient humidity will initiate crosslinking and MEKO release.

  • Storage : Store the sealed container in a cool, dry, well-ventilated hazardous waste accumulation area, away from direct sunlight and heat sources[1].

Methodology 2: Spill Containment and Decontamination

In the event of a spill, immediate action is required to prevent environmental release and MEKO inhalation.

  • Isolation & Ventilation : Evacuate non-essential personnel. Maximize local exhaust ventilation (fume hoods, lab exhaust) to extract evolved MEKO and methanol vapors[5].

  • Dry Containment : Do NOT use water. Cover the spill entirely with a dry, inert absorbent material such as clean sand, diatomaceous earth, or a commercial silica-based spill kit[5].

  • Mechanical Collection : Using non-sparking tools, scoop the absorbed mixture and transfer it into a hazardous waste drum[4].

  • Surface Decontamination : Only after the bulk chemical has been completely removed, wash the contaminated surface with a mild detergent and a minimal amount of water to remove residual slipping hazards[4]. Capture this rinsate with absorbent pads and dispose of it in the same hazardous waste drum.

Regulatory Compliance & Final Disposal

The universally preferred and legally compliant method for the final destruction of Butan-2-one O,O'-(methoxymethylsilanediyl)dioxime is high-temperature incineration at an EPA/RCRA-permitted hazardous waste facility.

  • Drain Disposal Prohibition : Under no circumstances should this chemical or its rinsate be emptied into municipal drains or sewers. It is toxic to aquatic organisms and hydrolyzes into regulated pollutants[5],.

  • Waste Coding : Waste codes are application-specific. However, it typically falls under characteristic hazardous waste for flammability (D001) if methanol concentration is high, or specific state codes for toxic organics. Consult with your environmental health and safety (EHS) officer to assign the correct European Waste Catalogue (EWC) or RCRA codes prior to manifesting[5].

Sources

Personal protective equipment for handling Butan-2-one O,O'-(methoxymethylsilanediyl)dioxime

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: Butan-2-one O,O'-(methoxymethylsilanediyl)dioxime

A Senior Application Scientist's Guide to Safe Laboratory Operations

This document provides essential safety protocols, operational guidance, and disposal plans for the handling of Butan-2-one O,O'-(methoxymethylsilanediyl)dioxime. As a moisture-sensitive oxime silane, this compound presents a dual-hazard profile that requires rigorous adherence to safety procedures to mitigate risks. The primary focus of this guide is to explain the causality behind each safety recommendation, ensuring a deep understanding for researchers, scientists, and drug development professionals.

Immediate Hazard Assessment & Critical Safety Overview

Butan-2-one O,O'-(methoxymethylsilanediyl)dioxime is a flammable liquid that can cause significant skin and eye irritation and may lead to skin sensitization upon contact.[1][2] The most critical characteristic of this compound from a safety perspective is its reactivity with water. Upon exposure to moisture, even ambient humidity, it undergoes hydrolysis to release 2-butanone oxime, commonly known as methyl ethyl ketoxime (MEKO).[3][4]

Why this matters: The hydrolysis product, MEKO, introduces a secondary and more severe set of health hazards, including potential carcinogenicity (Category 1B), acute toxicity, and the risk of serious eye damage.[5][6] Therefore, all safety protocols must address the hazards of both the parent compound and its hydrolysis by-product.

Hazard ClassificationParent CompoundHydrolysis Product (MEKO)
Physical Hazard Flammable Liquid (H225)[1][2]Flammable Liquid and Vapor[6]
Acute Health Hazards Skin Irritation (H315)[1][2], Serious Eye Irritation (H319)[1][2]Toxic if Swallowed (H301)[5], Harmful in Contact with Skin (H312)[5], Serious Eye Damage (H318)[5]
Sensitization Skin Sensitization (H317)[1][2]Skin Sensitization (H317)[5]
Chronic Health Hazard Not ClassifiedMay Cause Cancer (H350) [5]
Target Organ Toxicity Not ClassifiedCauses Damage to Organs (Respiratory Tract, Hematopoietic System)[5]

Essential Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent chemical exposure through dermal contact, eye contact, and inhalation. The selection of specific PPE is directly informed by the dual-hazard profile of the material.

Eye and Face Protection: The First Line of Defense

Direct contact with either the silane or its MEKO by-product can cause severe eye irritation or damage.[1][2][5]

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when in the vicinity of the chemical.

  • Recommended for High-Risk Operations: When transferring liquids or there is an elevated risk of splashing, a full-face shield must be worn over chemical splash goggles.[7]

Skin and Body Protection: A Barrier Against Irritation and Sensitization

Given the skin irritation and sensitization risks, robust skin protection is critical.[1][2][8]

  • Hand Protection: Chemical-resistant gloves are required. Studies on similar silane compounds have shown that while standard nitrile gloves offer some protection, breakthrough times can vary. For extended handling, consider heavier-duty options. A study on various silanes found that 4H laminate gloves provided protection for over 8 hours.[9] Always inspect gloves for tears or punctures before use.[7]

  • Body Protection: A flame-retardant lab coat is mandatory, and it should be kept fully buttoned.[7][8] For large-volume transfers, a chemical-resistant apron should be worn over the lab coat.

  • Attire: Full-length pants and closed-toe shoes are required to ensure no skin is exposed.[7]

Respiratory Protection: Mitigating Inhalation Risks

The volatility of the released MEKO during hydrolysis presents a significant inhalation hazard.[3]

  • Primary Engineering Control: All handling of this compound must be performed within a certified chemical fume hood to minimize vapor inhalation.[7][8]

  • Secondary Respiratory Protection: In situations where a fume hood is not available or during a large spill, a NIOSH-approved respirator with cartridges rated for organic vapors is necessary.[8][10]

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation: Ensure the chemical fume hood is operational. Clear the workspace of any unnecessary items and verify the nearest safety shower and eyewash station are unobstructed.[11]

  • PPE Donning: Put on all required PPE as detailed in Section 2, starting with lab coat and gloves, followed by eye protection.

  • Chemical Handling:

    • Keep the container tightly closed whenever not in use to minimize exposure to atmospheric moisture.[10][12]

    • Ground and bond containers during transfer to prevent static discharge, as the material is highly flammable.[13]

    • Use only non-sparking tools.[11]

  • Post-Handling: Tightly seal the container. Wipe down the work surface in the fume hood. Remove gloves and wash hands thoroughly with soap and water.

Storage Requirements
  • Store in a cool, dry, well-ventilated area designated for flammable liquids.[10]

  • Keep away from heat, sparks, open flames, and other ignition sources.[14][15]

  • Crucially, the storage area must be dry to prevent hydrolysis. Storing under an inert atmosphere (e.g., nitrogen or argon) is best practice.[10]

Emergency Spill Response Protocol

In the event of a spill, a swift and systematic response is critical to ensure personnel safety and containment.

  • Evacuate & Alert: Immediately alert all personnel in the vicinity and evacuate the immediate area.[11]

  • Control Ignition Sources: If safe to do so, extinguish all nearby flames and turn off spark-producing equipment.[8][10]

  • Assess and Assemble PPE: Do not re-enter without the appropriate PPE, including respiratory protection.

  • Contain & Absorb: Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[6][10]

  • Collect & Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to the laboratory supervisor and environmental health and safety department.

Spill_Response_Workflow cluster_ImmediateActions Immediate Actions cluster_Response Controlled Response cluster_Finalization Finalization Spill Spill Occurs Alert Alert Personnel Spill->Alert Evacuate Evacuate Area Alert->Evacuate Ignition Control Ignition Sources Evacuate->Ignition Assess Assess Spill Size & Don Full PPE Ignition->Assess Contain Contain with Inert Absorbent Material Assess->Contain Collect Collect Waste with Non-Sparking Tools Contain->Collect Dispose Place in Labeled Hazardous Waste Container Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate Report Report to Supervisor/EHS Decontaminate->Report

Caption: Workflow for handling a chemical spill.

Waste Disposal Plan

Chemical waste containing Butan-2-one O,O'-(methoxymethylsilanediyl)dioxime and its hydrolysis products is classified as hazardous.

  • Segregation: This waste stream must be segregated. Due to its reactivity with water, it should be categorized as a unique organic compound for disposal.

  • Containerization: Use a designated, properly labeled, and sealed hazardous waste container.

  • Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[5] Do not pour down the drain or mix with general refuse.

References

  • Butan-2-one O,O'-(methoxymethylsilanediyl)
  • GX-D190(Cas:2224-33-1) - gbxf silicones. gbxf silicones.
  • Kinetic analysis of organosilane hydrolysis and condensation.
  • Chemical Waste Management Guide. Technion Safety Procedure.
  • HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids.
  • 2-Butanone oxime (MEKO)-releasing silanes - Evaluation statement (EVA00181). Australian Government Department of Health and Aged Care.
  • Hazardous Labor
  • SIGMA-ALDRICH Safety D
  • SAFETY DATA SHEET - 2-Butanone. Fisher Scientific.
  • Safety d
  • Permeation of substituted silanes and siloxanes through selected gloves and protective clothing. PubMed.
  • Personal Protective Equipment (PPE) for Working with Oxidizing Agents. Caluanie Muelear Oxidize Safety Measures.
  • Silicone formulation comprising an oxime crosslinker, cured silicone formulation and uses thereof.
  • Safety D
  • B0688 - 2-Butanone Oxime - SAFETY D
  • Personal protective equipment for handling Silane, (4-bromophenoxy)trimethyl-. Benchchem.
  • Material Safety Data Sheet - 2-Butanone oxime, 99%. Cole-Parmer.
  • SOP-for-Silane.docx. University of Wisconsin-Milwaukee.
  • MATERIAL SAFETY D
  • SAFETY D
  • Butan-2-one O,O'-(methoxymethylsilanediyl)dioxime. PubChem.

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.